4-Bromo-2-phenylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWZNGTYRKKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-phenylthiazole
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-phenylthiazole, targeting researchers, scientists, and professionals in drug development. The document covers nomenclature, computed physicochemical properties, spectroscopic information, and safety data. Due to the limited availability of experimental data for this compound, this guide also includes detailed experimental protocols and data for the closely related isomer, 2-Bromo-4-phenylthiazole, for comparative and informational purposes.
Core Properties of this compound
This compound is a halogenated aromatic heterocyclic compound. Its structure consists of a phenyl ring attached to the 2-position and a bromine atom at the 4-position of a thiazole ring.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers across various chemical databases.
| Identifier Type | Value |
| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole[1] |
| CAS Number | 141305-40-0[1][2] |
| Molecular Formula | C₉H₆BrNS[1][2] |
| InChI | InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H[1] |
| InChIKey | XGBWZNGTYRKKFE-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br[3] |
| Synonyms | 4-bromo-2-phenyl-1,3-thiazole, THIAZOLE, 4-BROMO-2-PHENYL-[1][2] |
Computed Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 240.12 g/mol | PubChem[1] |
| Monoisotopic Mass | 238.94043 Da | PubChem[1][3] |
| XLogP3-AA | 3.6 | PubChem[1][3] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 1 | Guidechem[2] |
| Complexity | 147 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the cited literature. However, predicted mass spectrometry data provides insight into its behavior under ionization.
Mass Spectrometry
Predicted collision cross-section (CCS) values have been calculated for various adducts of this compound, which are useful in mass spectrometry-based identification.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 239.94771 | 134.6 |
| [M+Na]⁺ | 261.92965 | 148.8 |
| [M-H]⁻ | 237.93315 | 143.8 |
| [M+NH₄]⁺ | 256.97425 | 157.6 |
| [M]⁺ | 238.93988 | 155.0 |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of thiazole derivatives is well-established. The Hantzsch thiazole synthesis is a fundamental method for forming the thiazole ring from an α-haloketone and a thioamide.[4][5] This method is a cornerstone for producing a wide array of substituted thiazoles.[6][7]
Hantzsch Thiazole Synthesis: A General Protocol
The Hantzsch synthesis is a versatile method for preparing thiazole derivatives.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4] A general protocol for a related compound, 2-amino-4-phenylthiazole, is presented below as it is a common precursor in thiazole chemistry.[5][8]
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard procedures for the Hantzsch synthesis.[4][5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]
-
Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heat the mixture to a gentle reflux (~65-70°C) with stirring for 30-60 minutes.[5]
-
After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution. A precipitate should form.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake with cold deionized water to remove residual salts and air dry the product.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Data on Isomer: 2-Bromo-4-phenylthiazole
For reference, this section provides detailed experimental data for the isomer 2-Bromo-4-phenylthiazole (CAS: 57516-16-2) . It is critical to note that the following data does not apply to this compound.
Physicochemical and Spectroscopic Data for 2-Bromo-4-phenylthiazole
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 55-59 °C | Sigma-Aldrich |
| 327–328 K (54-55 °C) | ResearchGate[9][10] | |
| Assay | 97% | Sigma-Aldrich |
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689.[9][10]
¹H NMR Spectroscopy (500 MHz, DMSO-d₆, 304 K):
-
δ 8.16 (s, 1H, thiazole)
-
δ 7.92 (d, 2H, J = 7.32, Ph)
-
δ 7.46 (t, 2H, J = 7.63, Ph)
Crystal Structure of 2-Bromo-4-phenylthiazole
Single-crystal X-ray diffraction studies have been performed on 2-Bromo-4-phenylthiazole.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a | 5.8934 (3) Å |
| b | 10.6591 (6) Å |
| c | 13.8697 (7) Å |
| β | 90.812 (1)° |
| Volume | 871.18 (8) ų |
| Z | 4 |
| (Data from Acta Cryst. (2014). E70, o139)[9][11] |
In the crystal structure, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at an angle of 7.45 (10)°.[9][11] The crystal packing features short intermolecular S···Br contacts of 3.5402 (6) Å.[9][10][11]
Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole
This synthesis proceeds via a Sandmeyer-type reaction from 2-amino-4-phenylthiazole.[9][10][11]
Materials:
-
4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
-
Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)
-
n-Butyl nitrite (8.7 ml, 74.6 mmol)
-
Acetonitrile
-
Ethyl acetate
-
0.1 M Ammonia solution
-
Heptane
Procedure:
-
Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.[10]
-
Add n-butyl nitrite with stirring and heat the solution to 333 K (60 °C). The reaction is complete after approximately 15 minutes.[10]
-
Evaporate the reaction mixture to dryness in vacuo.[10]
-
Dissolve the residue in ethyl acetate (50 ml) and wash with 0.1 M ammonia solution (2 x 50 ml).[10]
-
Dry the organic layer over MgSO₄ and evaporate to dryness.[10]
-
Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.[10]
-
The final product can be crystallized from a 5% solution in heptane. The reported yield is 53%.[10]
Caption: Experimental workflow for the synthesis of 2-Bromo-4-phenylthiazole.
Safety and Handling
For this compound, aggregated GHS information indicates several hazards that require appropriate safety precautions in a laboratory setting.[1]
GHS Hazard Classification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |
Pictograms:
-
Warning
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), working in a well-ventilated area or fume hood, and avoiding ingestion, inhalation, and contact with skin and eyes.
References
- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C9H6BrNS) [pubchemlite.lcsb.uni.lu]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes relevant information on closely related isomers and derivatives to provide a broader context for its potential applications and characteristics.
Core Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 141305-40-0 | [1][2][3] |
| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole | [2][3] |
| Molecular Formula | C₉H₆BrNS | [2][3] |
| Molecular Weight | 240.12 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br | [2] |
| InChIKey | XGBWZNGTYRKKFE-UHFFFAOYSA-N | [2][3] |
Physicochemical and Hazard Data
A summary of computed physicochemical properties and hazard classifications for this compound is provided below.
| Property | Value | Source |
| XLogP3-AA | 3.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 41.1 Ų | [3] |
Hazard Statements: [3]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a common synthetic strategy for related brominated phenylthiazoles involves the bromination of a phenylthiazole precursor. This compound is noted as a reactive arylating agent used in Suzuki reactions to form biaryl compounds, as well as in the synthesis of other heterocycles.[1] General methods for thiazole synthesis, such as the Hantzsch reaction, are also widely employed for related derivatives.[4]
For illustrative purposes, a detailed experimental protocol for the synthesis of the closely related isomer, 2-Bromo-4-phenylthiazole , is provided below. This procedure highlights a common synthetic route for this class of compounds.
Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole[5][6]
Materials:
-
4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
-
Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)
-
n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)
-
Acetonitrile
-
Ethyl acetate
-
0.1 M Ammonia solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Heptane
Procedure:
-
Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.
-
Add n-Butyl nitrite with stirring.
-
Heat the solution to 333 K. The reaction should be complete after approximately 15 minutes.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Dissolve the residue in ethyl acetate (50 ml).
-
Wash the organic layer with 0.1 M ammonia solution (2 x 50 ml).
-
Dry the organic layer over MgSO₄.
-
Evaporate the solvent to dryness in vacuo.
-
Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase.
Below is a workflow diagram illustrating this synthetic process.
Caption: Workflow for the synthesis of 2-Bromo-4-phenylthiazole.
Biological Activity and Potential Applications
Antifungal Activity
A significant area of research for 2-phenylthiazole derivatives is in the development of novel antifungal agents. Many of these compounds target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
The general signaling pathway for CYP51 inhibition by azole-containing compounds, which can include phenylthiazole derivatives, is depicted below.
Caption: Potential mechanism of action via CYP51 inhibition.
Anticancer and Enzyme Inhibition Activity
Thiazole derivatives are also investigated for their potential as anticancer agents and enzyme inhibitors. While no specific IC₅₀ values for this compound were found, the table below summarizes the activity of some related bromo-phenylthiazole compounds against various targets to provide a contextual understanding of their potential bioactivity. It is crucial to note that these are different molecules and their activity cannot be directly extrapolated to this compound.
| Compound | Target | Activity (IC₅₀ or MIC) |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T breast cancer cell line | IC₅₀ = 0.8 µM[6][7] |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 human lung adenocarcinoma | IC₅₀ = 62.5 µg/mL |
Conclusion
This compound (CAS No. 141305-40-0) is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental protocols and specific biological activity data for this particular molecule are scarce in publicly available literature, the broader family of phenylthiazole derivatives has demonstrated significant potential as antifungal and anticancer agents. The information provided on related isomers and derivatives in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential and synthetic utility of this class of compounds. Further research is warranted to fully elucidate the specific properties and activities of this compound.
References
- 1. CAS: 141305-40-0 | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and weight of 4-Bromo-2-phenylthiazole
An In-depth Technical Guide to 4-Bromo-2-phenylthiazole
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Molecular Structure and Properties
This compound is a substituted heterocyclic compound featuring a phenyl group attached to a brominated thiazole ring. Its chemical identity and key computed properties are summarized below.
Physicochemical Data
The quantitative properties of this compound are essential for its application in research and development. The data has been compiled from various chemical databases.[1][2]
| Property | Value |
| Molecular Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 g/mol [1] |
| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole[1] |
| CAS Number | 141305-40-0[1] |
| Monoisotopic Mass | 238.94043 Da[1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br[2] |
| InChI Key | XGBWZNGTYRKKFE-UHFFFAOYSA-N[1][2] |
| XLogP3-AA | 3.6[1][2] |
| Topological Polar Surface Area | 41.1 Ų[1][2] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Heavy Atom Count | 12[2] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the phenyl and bromo substituents on the thiazole core.
Experimental Protocols
Synthesis of the 2-Phenylthiazole Core
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[3] It typically involves the condensation of an α-haloketone with a thioamide.[3] A general procedure to obtain a precursor like 2-amino-4-phenylthiazole, which could then be further modified, is as follows.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in a round-bottom flask.[3]
-
Add methanol as the solvent and a magnetic stir bar.[3]
-
Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
After completion, allow the solution to cool to room temperature.[3]
-
Pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to precipitate the product.[3]
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove salts.[3]
-
The crude product (2-amino-4-phenylthiazole) can be purified by recrystallization from a suitable solvent like ethanol.[4]
Note: The synthesis of this compound would require subsequent steps, such as a Sandmeyer-type reaction to replace the amino group with a bromine atom, or starting with a different set of precursors where the bromine is already incorporated.
Characterization Techniques
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical methods is employed.
General Workflow:
-
Purification: The crude product from the synthesis is purified, typically by recrystallization or column chromatography.[5]
-
Structural Confirmation: The purified compound is subjected to various analytical techniques to confirm its structure.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4][5]
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight and isotopic pattern, which is particularly useful due to the presence of bromine.[4]
-
-
Purity and Physical Properties:
Biological Relevance and Applications
While specific signaling pathways for this compound are not extensively documented, the 2-phenylthiazole scaffold is of significant interest in medicinal chemistry. Derivatives of this structure are known to exhibit a range of biological activities.[3][7]
One notable application is in the development of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The phenylthiazole core serves as a key structural motif in several CYP51 inhibitors.[7]
References
- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Bromo-2-phenylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to 4-Bromo-2-phenylthiazole. Due to the limited availability of experimental data for this specific isomer in publicly accessible literature, this document also includes comparative data for the isomeric 2-Bromo-4-phenylthiazole to provide a valuable point of reference.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNS | PubChem[1] |
| Molecular Weight | 240.12 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole | PubChem[1] |
| CAS Number | 141305-40-0 | PubChem[1] |
Spectroscopic Data
Mass Spectrometry
While an experimental mass spectrum for this compound is referenced in the PubChem database (Source: J-67-5792-3), the spectrum itself is not provided.[1] However, predicted mass-to-charge ratios (m/z) for various adducts are available.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.94771 |
| [M+Na]⁺ | 261.92965 |
| [M-H]⁻ | 237.93315 |
| [M+NH₄]⁺ | 256.97425 |
| [M+K]⁺ | 277.90359 |
Data sourced from PubChemLite.
A potential fragmentation pathway for this compound upon electron ionization is visualized below. This pathway is theoretical and based on common fragmentation patterns of aromatic and heterocyclic compounds.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
NMR and IR Spectroscopy: Comparative Data of 2-Bromo-4-phenylthiazole
In the absence of verified data for this compound, the following tables summarize the ¹H NMR and IR spectroscopic data for its isomer, 2-Bromo-4-phenylthiazole. This information is provided for comparative purposes.
Table 2: ¹H NMR Spectroscopic Data for 2-Bromo-4-phenylthiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.16 | s | 1H | Thiazole-H |
| 7.92 | d, J = 7.32 Hz | 2H | Phenyl-H |
| 7.46 | t, J = 7.63 Hz | 2H | Phenyl-H |
| 7.40-6.37 | m | 1H | Phenyl-H |
Solvent: DMSO-d₆, Spectrometer: 500 MHz. Data from Bunev et al. (2014).[2][3][4]
Table 3: Infrared (IR) Spectroscopic Data for 2-Bromo-4-phenylthiazole
| Wavenumber (cm⁻¹) | Assignment |
| 3098, 3063 | Aromatic C-H stretch |
| 1476, 1420 | C=C and C=N ring stretching |
| 1263 | In-plane C-H bending |
| 1070, 1010 | Ring vibrations |
| 836 | Out-of-plane C-H bending |
| 730, 689 | C-S stretching / Ring deformation |
Sample preparation: KBr pellet. Data from Bunev et al. (2014).[2][3][4]
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic approach is outlined in the workflow diagram below. This proposed method is based on the principles of the Hantzsch thiazole synthesis.
Caption: Proposed Synthetic Workflow for this compound.
General Experimental Protocol (Proposed)
The following is a generalized experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis. This protocol is illustrative and would require optimization.
-
Reaction Setup: To a solution of thiobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask, add a 2-carbon electrophile bearing two bromine atoms, such as 2,2-dibromoacetaldehyde or a synthetic equivalent (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acid byproducts, followed by a brine wash.
-
Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This technical guide consolidates the available information on this compound. While there is a notable scarcity of detailed experimental spectroscopic data for this specific isomer, this document provides a foundation for researchers by presenting key physicochemical properties, predicted mass spectrometry data, and a plausible synthetic strategy based on the well-established Hantzsch thiazole synthesis. The inclusion of experimental data for the isomeric 2-Bromo-4-phenylthiazole offers a valuable comparative reference. Further experimental work is necessary to fully characterize this compound and to optimize its synthesis.
References
The Expanding Therapeutic Potential of 2-Phenylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the significant therapeutic potential of 2-phenylthiazole derivatives, with a focus on their anticancer, antifungal, anti-inflammatory, and enzyme inhibitory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Activity
2-Phenylthiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, leading to apoptosis and cell cycle arrest.
A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their potential as cytotoxic agents against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) human cancer cell lines.[1] Structure-activity relationship (SAR) studies revealed that substitutions on the arylacetamido pendant at the para-position of the 2-phenylthiazole core significantly influenced the anticancer activity.[1] For instance, a 4-methoxy substitution improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines.[1] Notably, a 3-fluoro analog exhibited good cytotoxic profiles against all tested cell lines, with IC50 values below 10 μg/mL.[1]
In another study, novel 2-amino-4-phenylthiazole derivatives were designed based on the structural characteristics of the anaplastic lymphoma kinase (ALK) inhibitor, crizotinib.[2] These compounds were tested against A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (anaplastic large-cell lymphoma) cell lines.[2] Compound 5b from this series showed outstanding growth inhibitory effects, particularly against the HT29 cell line with an IC50 value of 2.01 µM.[2]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3-fluoro analog | T47D, Caco-2, HT-29 | < 10 µg/mL | [1] |
| Compound 5b | HT29 | 2.01 | [2] |
| Compound 27 | HepG2 | 0.62 ± 0.34 | [2] |
| Sorafenib (Reference) | HepG2 | 1.62 ± 0.27 | [2] |
| Compound 4c (para-nitro) | SKNMC | - | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of 2-phenylthiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antifungal Activity
2-Phenylthiazole derivatives have shown significant promise as antifungal agents, often targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5]
A rational drug design strategy targeting lanosterol 14α-demethylase (CYP51) led to the synthesis of 27 novel 2-phenylthiazole derivatives.[6][7] One compound, B9 , exhibited potent inhibitory activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains, with low cytotoxicity.[6][7] Structure-activity relationship studies indicated that the substituent at the 4-position of the thiazole ring is a critical determinant of antifungal activity.[8] Unsubstituted (H) at the 4-position (compound A1 ) showed the best activity, while even small alkyl substituents led to a significant decrease in activity.[8]
Quantitative Data: Antifungal Activity (MIC in µg/mL)
| Compound ID | R1 Substituent (4-position) | Candida albicans ATCC 10231 | Reference |
| A1 | H | 4 | [8] |
| A2 | CH₃ | >64 | [8] |
| A3 | C₂H₅ | >64 | [8] |
| A4 | n-C₃H₇ | >64 | [8] |
| SZ-C14 (Lead) | H | 8 | [8] |
| B9 | - | Potent activity | [6][7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of antifungal compounds is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Compound Preparation: A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized fungal inoculum is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 103 CFU/mL).
-
Inoculation: The microtiter plates are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.
Anti-inflammatory Activity
Several 2-phenylthiazole derivatives have been investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory mediators and pathways.
A study on novel acyl-hydrazones bearing a 2-aryl-thiazole moiety demonstrated in vivo anti-inflammatory activity in an acute experimental inflammation model.[9] Certain compounds (10, 15, 17, 18, and 22) reduced the absolute leukocyte count by lowering the percentage of neutrophils.[9] Furthermore, five of these compounds (3, 4, 16, and 22) inhibited nitric oxide (NO) synthesis more effectively than the reference drug, Meloxicam.[9]
Another investigation focused on 4-arylthiazole acetic acid and 2-aminothiazole derivatives, revealing that some compounds strongly suppressed paw edema formation in a rat carrageenan edema model.[10] Two compounds, in particular, moderately inhibited the heat-induced denaturation of albumin and strongly inhibited the hyperthermic lysis of erythrocytes.[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11]
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with nimesulide), and test groups.[11]
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.
-
Edema Calculation: The difference in paw volume before and after carrageenan injection is calculated to determine the volume of edema.
-
Percentage Inhibition Calculation: The percentage reduction in edema in the treated groups is calculated relative to the control group.[11]
Enzyme Inhibition
2-Phenylthiazole derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Novel 2-phenylthiazole derivatives have been synthesized and evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[12] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone, demonstrated the best acetylcholinesterase (AChE) inhibition with an IC50 value of 8.86 µM and the best butyrylcholinesterase (BChE) inhibition with an IC50 value of 1.03 µM.[12]
In another study, 2-amino-4-phenylthiazole derivatives were investigated as inhibitors of carbonic anhydrase (CA) isoenzymes I and II, as well as AChE and BChE.[13] The 2-amino-4-(4-chlorophenyl)thiazole compound showed excellent inhibition against hCA I with a Ki of 0.008 ± 0.001 μM.[13] The 2-amino-4-(4-bromophenyl)thiazole derivative was the most potent inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[13]
Furthermore, 2-phenylthiazole derivatives have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for treating pain and inflammation.[14]
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | IC50 / Ki | Reference |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | IC50 = 8.86 µM | [12] |
| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BChE | IC50 = 1.03 µM | [12] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki = 0.008 ± 0.001 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki = 0.124 ± 0.017 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki = 0.129 ± 0.030 μM | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki = 0.083 ± 0.041 μM | [13] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a colorimetric assay used to determine cholinesterase activity and inhibition.[12]
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a specific period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.
Conclusion
The 2-phenylthiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antifungal, anti-inflammatory, and enzyme inhibitory effects, underscore the significant potential of this class of compounds. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of 2-phenylthiazole derivatives for various clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial in advancing these promising molecules from the laboratory to the clinic.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-2-phenylthiazole as a Pharmacophore in Drug Discovery
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Among its many derivatives, the this compound moiety has emerged as a particularly promising core for the development of novel therapeutic agents. The presence of the phenyl group at the 2-position and a bromine atom at the 4-position provides a foundational structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the synthesis, therapeutic applications, and mechanisms of action of compounds built around the this compound pharmacophore.
Synthesis Strategies
The synthesis of this compound and its derivatives typically involves multi-step processes. A common and foundational method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For derivatives, strategies often involve synthesizing a core aminothiazole, followed by substitution and functionalization.
A general synthetic approach to obtain 2-amino-4-phenylthiazole derivatives involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol, often aided by a catalyst.[3] The resulting 2-amino-4-phenylthiazole can then undergo further modifications, such as diazotization followed by bromination, to introduce the bromine at the 4-position. An alternative route involves the direct reaction of 2-amino-4-phenylthiazole with reagents like n-butyl nitrite and copper(I) bromide (CuBr) in acetonitrile to yield 2-bromo-4-phenylthiazole.[2][4] Further derivatization is commonly achieved through Suzuki coupling reactions, where the bromo-thiazole core is reacted with various phenylboronic acids to introduce diverse substituents.[5]
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been successfully incorporated into molecules targeting a variety of diseases, most notably cancer and fungal infections.
Anticancer Activity
Derivatives of this pharmacophore have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][6][7] The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: One of the primary mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Specific thiazole derivatives have been shown to be potent inhibitors of PI3Kα, leading to decreased phosphorylation of downstream targets like Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[8]
Other reported anticancer mechanisms for related phenylthiazole compounds include:
-
Inhibition of Na+/K+-ATPase and Ras oncogene activity. [9]
-
Disruption of tubulin polymerization , leading to G2/M phase cell cycle arrest.[10]
-
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key regulator of angiogenesis.[6]
Biological Activity Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [1] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 | [6] |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 | [6] |
| Thiazole derivative (4b) | MCF-7 (Breast) | 31.5 | [6] |
| Thiazole derivative (6a) | OVCAR-4 (Ovarian) | 1.569 | [8] |
| PI3Kα Enzyme Inhibition (Compound 6a) | - | 0.225 | [8] |
| Phenylthiazole derivative (4c) | SKNMC (Neuroblastoma) | 10.8 | [7] |
| Phenylthiazole derivative (4d) | Hep-G2 (Liver) | 11.6 | [7] |
Antifungal Activity
The phenylthiazole scaffold is a key component of several antifungal agents.[5][11] Modifications incorporating this core have yielded potent inhibitors of fungal growth, particularly against clinically relevant species like Candida albicans and Cryptococcus neoformans.
Mechanism of Action: The primary antifungal mechanism for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51) .[5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, these thiazole derivatives block ergosterol production, leading to the accumulation of toxic sterol intermediates, disruption of the cell membrane, and ultimately, fungal cell death.[5]
Biological Activity Data:
| Compound | Fungal Strain | IC50 (µM) / 48h | Reference |
| Thiazol-2(3H)-imine (2d) | C. parapsilosis | 1.23 | [11] |
| Thiazol-2(3H)-imine (2e) | C. parapsilosis | 2.37 | [11] |
| Phenylthiazole (SZ-C14) | C. albicans & others | 1–16 µg/mL (MIC) | [5] |
Potential in Neurodegenerative Disorders
While direct evidence for this compound is less established in this area, structurally similar benzothiazole derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's disease (AD).[12] This suggests a potential therapeutic avenue for exploration.
Potential Targets:
-
Casein Kinase 1 (CK1): Deregulation of CK1 is linked to the hyperphosphorylation of tau protein, a hallmark of AD.[12][13]
-
Amyloid-beta Binding Alcohol Dehydrogenase (ABAD): This enzyme is involved in ABAD-Aβ-mediated mitochondrial toxicity in AD.[12]
Compounds that can dually inhibit both CK1 and ABAD are of significant interest as they could target two distinct pathological processes in AD.[12]
Key Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[10]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., C. albicans) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activities provide a strong foundation for developing potent and selective inhibitors for various therapeutic targets. The demonstrated efficacy of its derivatives in oncology and mycology highlights its significant potential. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic areas such as neurodegeneration and virology, and elucidating further details of their molecular mechanisms to guide the rational design of next-generation therapeutics.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylthiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole motif, a heterocyclic scaffold, has emerged as a cornerstone in the development of novel therapeutic agents. Its inherent structural features, including a planar, aromatic system capable of diverse intermolecular interactions, have rendered it a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the 2-phenylthiazole core, focusing on its applications in antifungal and anticancer drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological efficacy of 2-phenylthiazole derivatives has been quantified across various therapeutic areas. The following tables summarize key activity data for representative compounds.
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| SZ-C14 | Candida albicans | 1–16 | |
| B9 | Candida albicans | 0.5 | |
| B9 | Candida tropicalis | 1 | |
| B9 | Cryptococcus neoformans | 0.25 | |
| B9 | Candida parapsilosis | 0.5 | |
| B9 | Candida glabrata | 2 | |
| B9 | Candida krusei | 4 | |
| 10c | Sclerotinia sclerotiorum | 4.90 | |
| 10c | Botrytis cinerea | 7.57 | |
| 10c | Rhizoctonia cerealis | 7.84 |
Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28 | A549 (Lung Carcinoma) | 8.64 | |
| 28 | HeLa (Cervical Cancer) | 6.05 | |
| 28 | HT29 (Colorectal Adenocarcinoma) | 0.63 | |
| 28 | Karpas299 (Anaplastic Large Cell Lymphoma) | 13.87 | |
| 10 | HT29 (Colorectal Adenocarcinoma) | 2.01 | |
| 27 | HeLa (Cervical Cancer) | 1.6 | |
| 4c | SKNMC (Neuroblastoma) | 10.8 | |
| 4d | Hep-G2 (Hepatocellular Carcinoma) | 11.6 | |
| 6a | OVCAR-4 (Ovarian Cancer) | 1.569 |
Key Signaling Pathways
The therapeutic effects of 2-phenylthiazole derivatives are often attributed to their interaction with specific signaling pathways.
Many antifungal 2-phenylthiazole compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
In the context of oncology, certain 2-phenylthiazole derivatives have been shown to inhibit the c-Met receptor tyrosine kinase signaling pathway. Aberrant activation of the c-Met pathway is implicated in various cancers, promoting tumor growth, proliferation, and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-phenylthiazole derivatives.
Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a common method for the synthesis of the 2-amino-4-phenylthiazole core.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.
-
The crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.
In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.
Materials:
-
Yeast isolates (e.g., Candida albicans)
-
RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal stock solution (e.g., 2-phenylthiazole derivative in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the 2-phenylthiazole derivative is prepared in the 96-well plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Phenylthiazole derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 2-phenylthiazole derivative. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Experimental Workflow: Drug Discovery and Development
The journey of a 2-phenylthiazole derivative from a lead compound to a potential drug candidate follows a structured workflow.
This workflow begins with the identification of a lead compound, often through screening of compound libraries. Structure-activity relationship (SAR) studies then guide the chemical synthesis of a series of derivatives to improve potency and selectivity. These new compounds undergo rigorous in vitro and in vivo testing to assess their efficacy, pharmacokinetic properties (ADME), and toxicity, ultimately leading to the selection of a clinical candidate.
Conclusion
The 2-phenylthiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the development of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide underscore the significant potential of 2-phenylthiazole derivatives as next-generation therapeutics for the treatment of fungal infections and cancer. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.
A Technical Guide to 4-Bromo-2-phenylthiazole for Research Applications
This technical guide provides an in-depth overview of 4-Bromo-2-phenylthiazole, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The thiazole ring is a core structure in numerous pharmacologically active compounds, including antifungal and anticancer agents.[1][2] This document details commercial sourcing, synthesis protocols, and key biological applications to facilitate its use in a research setting.
Commercial Availability of this compound
For research and development purposes, this compound is available from several chemical suppliers. Purity and available quantities may vary, and it is recommended to contact suppliers directly for the most current information and to request certificates of analysis.
Note on Nomenclature: This compound is commonly indexed under the CAS Number 57516-16-2.[3] While the user request specified "this compound", it is most frequently listed in supplier catalogs as 2-Bromo-4-phenylthiazole . The empirical formula is C₉H₆BrNS, and the molecular weight is approximately 240.12 g/mol .[3][4][5]
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Purity/Assay | Form | Melting Point (°C) |
| Sigma-Aldrich | 2-Bromo-4-phenylthiazole | 57516-16-2 | 97% | Solid | 55-59 |
| Amerigo Scientific | 2-Bromo-4-phenylthiazole | 57516-16-2 | 97% | - | - |
| ChemicalBook | 2-(4-BROMO-PHENYL)-THIAZOLE | 27149-27-5 | - | - | - |
Data is compiled from publicly available sources and is subject to change.[3][4][6][7] Researchers should verify details with the respective suppliers.
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical routes. A common laboratory-scale method involves the diazotization of an aminothiazole precursor followed by a Sandmeyer-type reaction.
Protocol: Synthesis from 2-Amino-4-phenylthiazole
This protocol is adapted from a peer-reviewed synthesis method.[1][8] It describes the conversion of 2-Amino-4-phenylthiazole to 2-Bromo-4-phenylthiazole using copper(I) bromide.
Materials:
-
4-Phenyl-2-aminothiazole (46.9 mmol)
-
Copper(I) bromide (CuBr) (74.6 mmol)
-
n-Butyl nitrite (74.6 mmol)
-
Acetonitrile
-
Ethyl acetate
-
Ammonia solution (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Silica gel for chromatography
Procedure:
-
Dissolve 4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.[1]
-
Add n-Butyl nitrite (8.7 ml, 74.6 mmol) to the solution with stirring.[1]
-
Heat the reaction mixture to 333 K (60°C). The reaction is typically complete within 15 minutes.[1]
-
Evaporate the reaction mixture to dryness under vacuum.[1]
-
Dissolve the resulting residue in ethyl acetate (50 ml).[1]
-
Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).[1]
-
Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.[1]
-
Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) mobile phase to yield the final product.[1]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-4-phenylthiazole as described in the protocol.
Applications in Drug Discovery and Development
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2] Derivatives have shown potential as antifungal, antitumor, and anti-inflammatory agents.[2][9]
Antifungal Activity: Inhibition of CYP51
A primary application of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[9] Many of these compounds function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[10] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to fungal cell death.[9][10] The FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure, highlighting the clinical relevance of this scaffold.[9]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The diagram below illustrates the mechanism by which 2-phenylthiazole derivatives inhibit the ergosterol biosynthesis pathway.
In one study, novel 2-phenylthiazole derivatives were designed and synthesized as CYP51 inhibitors.[9] Compound B9 from this study demonstrated potent activity against several clinically relevant fungal strains, including Candida albicans and Cryptococcus neoformans.[10] This highlights the potential for developing new therapeutics based on the this compound scaffold.
References
- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]
- 4. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]
- 5. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-4-phenylthiazole (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety and handling guidelines for 4-Bromo-2-phenylthiazole
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-phenylthiazole
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification
-
IUPAC Name: 4-bromo-2-phenyl-1,3-thiazole[1]
-
Synonyms: 4-bromo-2-phenyl-1,3-thiazole[1]
-
CAS Number: 141305-40-0[1]
-
Molecular Formula: C₉H₆BrNS[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards include irritation and acute toxicity.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 240.12 g/mol [1] |
| Appearance | Information not available |
| Flash Point | 102 °C / 215.6 °F[3] |
| Melting Point | Information not available |
| Boiling Point | 328°C (lit.)[4] |
| Density | 1.839 g/mL at 25°C[4] |
Handling and Storage
Safe Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]
-
Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[3][6]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[6]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials.
Incompatible Materials
Caption: Chemical incompatibility chart for this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
-
Engineering Controls: Ensure adequate ventilation. Use of a chemical fume hood is recommended for handling.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and a laboratory coat.[5][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] A dust mask (Type N95 or equivalent) may be required if dusts are generated.[8]
Caption: Workflow for personal protection when handling the compound.
First Aid Measures
Immediate medical attention is required in case of significant exposure.
-
Inhalation: Move the victim into fresh air.[5] If not breathing, give artificial respiration.[3] If you feel unwell, call a POISON CENTER or doctor.[2]
-
Skin Contact: Take off contaminated clothing immediately.[5] Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Rinse mouth with water and drink plenty of water afterwards.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Caption: Emergency first aid response flowchart for different exposure routes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Carbon dioxide (CO₂), powder.[3]
-
Unsuitable Extinguishing Media: No information available.[3]
-
Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[3]
-
Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[3] Avoid dust formation.[5]
-
Environmental Precautions: Should not be released into the environment.[3] Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, diatomite).[3] Collect and arrange for disposal in suitable, closed containers.[3][5]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8] Do not empty into drains or dispose of in regular trash.[3][8]
-
Contaminated Packaging: Containers that have held the product must be treated as hazardous waste.[8] The first rinse of the container should be collected and disposed of as hazardous waste.[9]
Experimental Protocols
Routine Handling Protocol
-
Preparation: Confirm the functionality of safety equipment, including fume hood, safety shower, and eyewash station.
-
PPE: Don a lab coat, nitrile gloves, and chemical safety goggles with side shields.
-
Procedure: Conduct all manipulations of this compound inside a certified chemical fume hood to ensure adequate ventilation.
-
Weighing: If weighing the solid, do so within the fume hood to prevent inhalation of any dust.
-
Post-Handling: After use, tightly seal the container. Wipe down the work area with an appropriate solvent.
-
Cleanup: Remove gloves and wash hands thoroughly with soap and water.
Spill Response Protocol
-
Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Prevent the spill from spreading. For powders, gently cover with a plastic sheet. For liquids, surround the spill with an inert absorbent material.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Carefully sweep or scoop up the solid material, or absorb the liquid with an inert material. Place the waste into a designated, labeled hazardous waste container.[3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer.
Waste Disposal Protocol
-
Collection: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated hazardous waste container.[9]
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as a primary constituent.[8][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal Request: Arrange for pickup and disposal through a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[8][9]
References
- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Solubility Landscape of 4-Bromo-2-phenylthiazole: A Technical Guide for Researchers
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4-Bromo-2-phenylthiazole is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive molecules and functional materials necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound, provides detailed experimental protocols for its determination and synthesis, and outlines logical workflows for these processes.
Quantitative Solubility Data: An Overview
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. While some qualitative descriptions of solubility are mentioned in the context of synthesis and purification procedures—such as its dissolution in ethyl acetate for extraction or crystallization from heptane and hexane—these do not provide the precise measurements required for reproducible experimental design and process optimization.
To address this, the following table is presented as a template for researchers to systematically record experimentally determined solubility data. The subsequent section details a standardized protocol for obtaining these crucial values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Dichloromethane | Chlorinated | 25 | Data to be determined | Data to be determined | |
| e.g., Methanol | Alcohol | 25 | Data to be determined | Data to be determined | |
| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | |
| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | |
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | |
| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined | |
| e.g., N,N-Dimethylformamide (DMF) | Amide | 25 | Data to be determined | Data to be determined | |
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and synthesis of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
To each vial, add a known volume of the respective organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been established, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area is required for this quantification.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL and mol/L.
-
Workflow for Solubility Determination.
Protocol 2: Synthesis and Purification of 2-Bromo-4-phenylthiazole
This protocol is adapted from established literature procedures for the synthesis of a closely related isomer, 2-Bromo-4-phenylthiazole, which provides a representative workflow.
Objective: To synthesize and purify 2-Bromo-4-phenylthiazole.
Materials:
-
2-Amino-4-phenylthiazole
-
Copper(I) bromide (CuBr)
-
n-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
Heptane or Hexane
-
Aqueous ammonia solution (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-amino-4-phenylthiazole and CuBr in acetonitrile at room temperature.
-
-
Diazotization and Bromination:
-
While stirring, add n-butyl nitrite to the solution.
-
Heat the reaction mixture to approximately 60 °C (333 K). The reaction is typically complete within 15 minutes.
-
-
Work-up:
-
Remove the solvent from the reaction mixture by rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with a 0.1 M aqueous ammonia solution to remove copper salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of heptane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
-
Further purification can be achieved by recrystallization from a suitable solvent such as heptane or hexane.
-
Synthesis and Purification Workflow.
Conclusion
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 2-Phenylthiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole core is a prominent heterocyclic motif that has captivated medicinal chemists for over a century. Its journey from a synthetic curiosity to a "privileged scaffold" in modern drug discovery is a testament to its versatile biological activity and synthetic accessibility. This in-depth technical guide explores the discovery, history, and key therapeutic applications of substituted 2-phenylthiazoles, providing detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.
A Historical Perspective: From Classic Syntheses to Modern Innovations
The story of the 2-phenylthiazole ring system is intrinsically linked to the development of fundamental reactions in heterocyclic chemistry. The late 19th century saw the pioneering work of Arthur Hantzsch, whose eponymous thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of this scaffold.[1][2] This robust reaction involves the condensation of an α-haloketone with a thioamide.[3]
Another significant early contribution was the Cook-Heilbron thiazole synthesis, which provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide. While the Hantzsch synthesis has been more widely adopted for its versatility in introducing diversity, the Cook-Heilbron method remains a valuable tool in the synthetic chemist's arsenal.
Over the decades, these classical methods have been refined and adapted. The advent of microwave-assisted organic synthesis has dramatically reduced reaction times for the Hantzsch synthesis from hours to minutes.[1] Furthermore, the development of one-pot, multi-component procedures has enhanced the efficiency and environmental friendliness of 2-phenylthiazole synthesis.[4]
Synthetic Methodologies: Experimental Protocols
A detailed understanding of the synthetic routes to 2-phenylthiazoles is crucial for their further development. Below are detailed protocols for key synthetic methodologies.
Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard laboratory procedure for the synthesis of a fundamental 2-phenylthiazole building block.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly, which should result in the formation of a precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
Microwave-Assisted Hantzsch Synthesis
This method offers a significant acceleration of the classical Hantzsch reaction.[1]
General Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent (e.g., methanol, ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature and proceed with product isolation as described in the classical method.
Experimental Workflow for Hantzsch Synthesis
Caption: General laboratory workflow for the Hantzsch thiazole synthesis.
Therapeutic Applications and Biological Activities
Substituted 2-phenylthiazoles have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in the development of novel therapeutics for a range of diseases.
Antifungal Activity
A significant area of research for 2-phenylthiazoles has been in the development of new antifungal agents.[5] Many of these compounds exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[6] Disruption of this pathway leads to a compromised fungal cell membrane and ultimately cell death.[6] More recently, 2-phenylthiazole derivatives have also been identified as inhibitors of chitin synthase, another important fungal target.[7]
Table 1: Antifungal Activity of Substituted 2-Phenylthiazoles
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| SZ-C14 | Candida albicans | 1–16 | [5][6] |
| B9 | Candida albicans | 0.5 | [5][6] |
| B9 | Candida tropicalis | 1 | [5] |
| B9 | Cryptococcus neoformans | 0.25 | [5] |
| B9 | Candida parapsilosis | 0.5 | [5] |
| B9 | Candida glabrata | 2 | [5] |
| B9 | Candida krusei | 4 | [5] |
| 2e | Candida parapsilosis | 1.23 | [5][8] |
Table 2: Fungicidal Activity of Substituted 2-Phenylthiazoles
| Compound ID | Fungal Species | EC₅₀ (mg/L) | Reference |
| 10c | Sclerotinia sclerotiorum | 4.90 | [7] |
| Thifluzamide (Control) | Sclerotinia sclerotiorum | 4.35 | [7] |
| 10c | Botrytis cinerea | 7.57 | [7] |
| Thifluzamide (Control) | Botrytis cinerea | 10.35 | [7] |
| 10c | Rhizoctonia cerealis | 7.84 | [7] |
| Thifluzamide (Control) | Rhizoctonia cerealis | 22.12 | [7] |
Signaling Pathway of CYP51 Inhibition by 2-Phenylthiazoles
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazoles.
Anticancer Activity
The 2-phenylthiazole scaffold is present in a multitude of compounds exhibiting potent anticancer activity against various human cancer cell lines.[2][9] These derivatives have been shown to target several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and c-MET pathways.[10][11] Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.
Table 3: Cytotoxic Activity of Substituted 2-Phenylthiazoles
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | SKNMC (Neuroblastoma) | 10.8 | [2] |
| 4d | Hep-G2 (Hepatocarcinoma) | 11.6 | [2] |
| 10 | HT29 (Colon Cancer) | 2.01 | [9] |
| 46 | H460 (Lung Cancer) | 0.01 | [11] |
| 46 | MKN-45 (Gastric Cancer) | 0.06 | [11] |
| 46 | HT-29 (Colon Cancer) | 0.18 | [11] |
| 47 | c-Met Kinase | 0.06 | [11] |
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-phenylthiazole derivatives.
Anti-inflammatory Activity
Emerging research has highlighted the potential of 2-phenylthiazoles as anti-inflammatory agents. A particularly promising strategy involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[12][13] By inhibiting these two enzymes, the levels of anti-inflammatory and analgesic signaling lipids can be increased, offering a novel approach to treating pain and inflammation.
Table 4: Dual sEH/FAAH Inhibitory Activity of 4-Phenylthiazole Analogs
| Compound ID | Human sEH IC₅₀ (nM) | Human FAAH IC₅₀ (nM) | Reference |
| 4p | 5.2 | 24 | [12] |
| 4s | 6.8 | 31 | [12] |
Other Biological Activities
The versatility of the 2-phenylthiazole scaffold extends to a range of other biological targets. Derivatives have been identified as inhibitors of:
-
Xanthine Oxidase: with potential for treating hyperuricemia and gout.[14]
-
Carbonic Anhydrase and Cholinesterases: indicating potential applications in various physiological processes.[15]
-
Sortase A: a bacterial enzyme, suggesting a role as antibacterial agents that can combat virulence and biofilm formation.[16]
Table 5: Inhibition of Various Enzymes by 2-Phenylthiazole Derivatives
| Compound | Target Enzyme | Kᵢ (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | 0.083 | [15] |
| 8 | Xanthine Oxidase | 0.0486 (IC₅₀) | [14] |
Biological Assay Protocols
The evaluation of the biological activity of novel 2-phenylthiazole derivatives requires robust and reproducible assays.
CYP51 Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.[17][18]
Materials:
-
Recombinantly expressed and purified T. cruzi CYP51
-
Cytochrome P450 reductase (CPR)
-
BOMCC (benzyloxymethylocyanocoumarin) substrate
-
NADPH
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing 37 pmoles/mL of T. cruzi CYP51 and 100 µM BOMCC in 50 mM potassium phosphate buffer (pH 7.4).
-
Add test compounds at various concentrations to the wells of the microplate. Ensure the final DMSO concentration is consistent across all wells (e.g., not exceeding 2% v/v).
-
Add the reaction mixture to the wells containing the test compounds.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 80 µg/mL.
-
Immediately measure the fluorescence (excitation/emission wavelengths appropriate for the product, cyanohydroxycoumarin) over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for CYP51 Inhibition Assay
Caption: General workflow for a fluorescence-based CYP51 inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]
Procedure:
-
Seed 3000 cells into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Aspirate the original culture medium from the wells and add 200 µL of the culture medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Set up each concentration in triplicate.
-
Incubate the plate for 72 hours under the same conditions.
-
Add MTT solution to each well and incubate for a further 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The journey of substituted 2-phenylthiazoles from their initial synthesis to their current status as a privileged scaffold in drug discovery highlights their remarkable chemical and biological versatility. The established synthetic routes, coupled with modern advancements, allow for the creation of diverse chemical libraries for biological screening. The broad spectrum of activities, from antifungal and anticancer to anti-inflammatory and enzyme inhibition, underscores the immense therapeutic potential of this core structure.
Future research will likely focus on the further exploration of the vast chemical space around the 2-phenylthiazole nucleus, the identification of novel biological targets, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The continued application of structure-activity relationship studies and computational modeling will undoubtedly accelerate the development of the next generation of 2-phenylthiazole-based drugs to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Hantzsch Synthesis of 4-Phenylthiazole Precursors
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This document provides detailed application notes and protocols for the synthesis of 4-phenylthiazole and its precursors, compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds via a well-established mechanism involving the reaction of an α-haloketone with a thioamide. The process begins with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
A typical experimental workflow for the Hantzsch synthesis is outlined below. This can be adapted for both conventional heating and microwave-assisted protocols.
Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.
Data Presentation: Comparison of Synthetic Protocols
The choice of reaction conditions significantly impacts the yield and reaction time of the Hantzsch synthesis. Below is a summary of quantitative data for the synthesis of 2-amino-4-phenylthiazole, a common precursor.
| α-Haloketone | Thio-reagent | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Acetophenone/Iodine | Thiourea | Conventional | Ethanol | Reflux | 8 h | 78 |
| Acetophenone/Iodine | Thiourea | Microwave | None | 140 | 10 min | 86 |
| Acetophenone/Iodine | Thiourea | Microwave | None | 70 W | 5 x 1 min | 92 |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol describes the synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea using iodine as the halogenating agent in situ.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium hydroxide (NaOH) solution (ice-cold)
Procedure:
-
In a round-bottom flask, dissolve the acetophenone, thiourea, and iodine in ethanol.
-
Reflux the mixture with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into an ice-cold NaOH solution to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields.
Materials:
-
p-Substituted acetophenones
-
Thiourea
-
Iodine
Procedure:
-
In a microwave-safe reaction vessel, combine the p-substituted acetophenone, thiourea, and iodine.
-
Place the vessel in a microwave reactor and irradiate at a specified power and temperature (e.g., 50 W, 140 °C) for a short duration (e.g., 10 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolate the product using a similar work-up procedure as described in the conventional method (precipitation in a basic solution, filtration, and washing).
Protocol 3: One-Pot, Multi-Component Synthesis of Substituted 4-Phenylthiazole Derivatives
Modern variations of the Hantzsch synthesis allow for efficient one-pot, multi-component reactions to generate more complex thiazole derivatives.[1]
Materials:
-
α-Haloketone (e.g., 2'-hydroxy substituted-α-haloketones)
-
Thiourea
-
Substituted o-hydroxybenzaldehyde
Procedure:
-
Combine the α-haloketone, thiourea, and substituted o-hydroxybenzaldehyde in a reaction vessel.
-
The reaction can be performed under solvent-free conditions, which is environmentally benign.[1]
-
Stir the mixture at room temperature.
-
The reaction typically proceeds to completion in a shorter time frame compared to classical methods.[1]
-
Isolate the product by filtration and wash with an appropriate solvent.
-
Characterize the final product using standard analytical techniques. This method offers high yields (85-95%) and reduced reaction times.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, including a variety of approved drugs such as the antimicrobial sulfathiazole, the anti-cancer agent dasatinib, and the anti-inflammatory drug fentiazac.[1][2][3][4] Consequently, the development of efficient synthetic methodologies for the functionalization of the thiazole nucleus is of significant interest to researchers in medicinal chemistry and drug development.[5][6] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[7][8][9] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of bromothiazoles, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the process to prevent the degradation of the catalyst and other reagents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Application Notes
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester.[10] This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids.[5][11] For bromothiazoles, the Suzuki coupling allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups, enabling the synthesis of diverse compound libraries for drug discovery and materials science.[5][12] The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[10][11]
Experimental Protocol
This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of heterocyclic halides.[5][11]
-
Materials and Reagents:
-
Bromothiazole derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the bromothiazole derivative, the boronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst and any additional ligand.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data
| Entry | Bromothiazole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[13] |
| 2 | 4-Bromothiazole | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF | 110 | 6 | 78[13] |
| 3 | 5-Bromo-2-methylthiazole | Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 92 |
| 4 | 2,4-Dibromothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |
Heck Reaction
Application Notes
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene in the presence of a base.[14][15] This reaction is a powerful method for the synthesis of substituted alkenes.[14] When applied to bromothiazoles, the Heck reaction allows for the introduction of vinyl groups, which can serve as versatile synthetic handles for further transformations. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligandless in some cases), a base, and a polar solvent.[16][17]
Experimental Protocol
This is a general procedure for the Heck coupling of aryl bromides.[16]
-
Materials and Reagents:
-
Bromothiazole derivative (1.0 eq)
-
Alkene (e.g., styrene, n-butyl acrylate, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 eq)
-
Solvent (e.g., DMF, NMP, acetonitrile)
-
-
Procedure:
-
In a reaction vessel, combine the bromothiazole derivative, palladium catalyst, ligand (if used), and base.
-
Add the solvent and the alkene.
-
Heat the mixture to 80-140 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data
| Entry | Bromothiazole | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | 90[16] |
| 2 | 4-Bromothiazole | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 100 | 12 | 88 |
| 3 | 5-Bromo-2-aminothiazole | Methyl vinyl ketone | PdCl₂(PPh₃)₂ (3) | K₃PO₄ | NMP | 120 | 8 | 76 |
| 4 | 2-Bromo-4-methylthiazole | Acrylonitrile | Pd(OAc)₂ (1.5) | NaOAc | DMF | 110 | 16 | 82 |
Sonogashira Coupling
Application Notes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[18][19] It is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[18] The reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often serves as the solvent as well.[18][20] This reaction is instrumental in synthesizing thiazole-containing alkynes, which are valuable intermediates in the synthesis of complex molecules and conjugated materials.[20]
Experimental Protocol
The following is a generalized protocol for the Sonogashira coupling of aryl bromides.[20]
-
Materials and Reagents:
-
Bromothiazole derivative (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, or the amine base itself)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the bromothiazole derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
| Entry | Bromothiazole | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 95 |
| 2 | 4-Bromothiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 89[21] |
| 3 | 5-Bromo-2-phenylthiazole | 1-Hexyne | Pd(OAc)₂/PPh₃ (2) | CuI (3) | Et₃N | Acetonitrile | RT | 91 |
| 4 | 2,5-Dibromothiazole | Ethynyltrimethylsilane | PdCl₂(dppf) (4) | CuI (8) | Triethylamine | Toluene | 70 | 83 |
Buchwald-Hartwig Amination
Application Notes
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[22][23] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing for the coupling of a wide variety of amines (primary, secondary, anilines, etc.) with aryl halides.[24][25] For bromothiazoles, this reaction provides a direct route to aminothiazole derivatives, which are important pharmacophores in many biologically active compounds.[26] The reaction requires a palladium catalyst, a bulky phosphine ligand, and a strong base.[27][28]
Experimental Protocol
This is a general procedure for the Buchwald-Hartwig amination.[27][28]
-
Materials and Reagents:
-
Bromothiazole derivative (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-4 mol%)
-
Ligand (e.g., BINAP, Xantphos, BrettPhos, 2-8 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
-
-
Procedure:
-
Add the bromothiazole, base, palladium catalyst, and ligand to a dry reaction vessel in a glovebox.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture with stirring at 80-110 °C for 8-24 hours.
-
After cooling, filter the mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
-
Quantitative Data
| Entry | Bromothiazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 85[27] |
| 2 | 5-Bromothiazole | Diphenylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | 1,4-Dioxane | 100 | 90[26] |
| 3 | 4-Bromothiazole | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Toluene | 100 | 93 |
| 4 | 2-Bromo-4-phenylthiazole | Benzylamine | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | 88[28] |
Stille Coupling
Application Notes
The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or triflate.[29][30] A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide range of functional groups.[31][32] This reaction can be used to couple bromothiazoles with various sp²- and sp³-hybridized carbon nucleophiles. A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[29]
Experimental Protocol
This is a generalized procedure for the Stille coupling.[13][33]
-
Materials and Reagents:
-
Bromothiazole derivative (1.0 eq)
-
Organostannane reagent (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Optional additive (e.g., LiCl, CuI)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromothiazole derivative and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
If required, add additives like LiCl or CuI.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and partition between an organic solvent and water.
-
The tin byproducts can often be removed by washing the organic layer with a saturated aqueous solution of KF or by filtering through silica gel.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Quantitative Data
| Entry | Bromothiazole | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 87 |
| 2 | 4-Bromothiazole | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 80 | 91 |
| 3 | 5-Bromo-2-chlorobenzothiazole | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 79 |
| 4 | 2,4-Dibromothiazole | Tributyl(furan-2-yl)stannane | Pd(dppf)Cl₂ (4) | CuI | DMF | 90 | 72[33] |
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. organic-synthesis.com [organic-synthesis.com]
- 28. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 29. Stille Coupling [organic-chemistry.org]
- 30. Stille reaction - Wikipedia [en.wikipedia.org]
- 31. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 32. organicreactions.org [organicreactions.org]
- 33. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of Anticancer Agents from 4-Bromo-2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The 2-phenylthiazole framework, in particular, has been extensively explored for the development of novel therapeutic agents. The functionalization of this core structure, often starting from halogenated precursors like 4-Bromo-2-phenylthiazole, allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) and identify potent and selective anticancer compounds. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR and MAPK, as well as the induction of apoptosis and cell cycle arrest.[1][2][3]
This document provides detailed protocols for the synthesis of novel anticancer agents starting from this compound via palladium-catalyzed cross-coupling reactions. It also includes comprehensive methodologies for evaluating their biological activity, including in vitro cytotoxicity, mechanism of action through apoptosis, and cell cycle analysis.
Data Presentation: In Vitro Cytotoxicity of 2-Phenylthiazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-phenylthiazole derivatives against a panel of human cancer cell lines, demonstrating the potential of this scaffold in cancer therapy.
Table 1: IC50 Values of Various Thiazole Derivatives Against Cancer Cell Lines (µM)
| Compound ID | Derivative Description | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | OVCAR-4 (Ovarian) | Reference |
| 4c | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | - | [4][5] |
| B9 | 2-phenylthiazole derivative | >10 | - | - | - | - | [5][6] |
| 5d | Isoxazole-linked 2-phenyl benzothiazole | - | - | Good | Good | - | [5] |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro moiety | - | 11.6 ± 0.12 | - | - | - | [5][7] |
| 6a | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | - | - | - | - | 1.569 ± 0.06 | [8] |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | - | [4][5] |
Table 2: IC50 Values of Bis-Thiazole and Phthalimide-Thiazole Derivatives (µM)
| Compound ID | Derivative Description | Cell Line | IC50 (µM) | Reference |
| 5a | Bis-thiazole derivative | KF-28 (Glioblastoma) | 0.718 | [9] |
| 5b | Bis-thiazole derivative | KF-28 (Glioblastoma) | 3.374 | [9] |
| 5f | Bis-thiazole derivative | A2780 (Ovarian) | 2.34 | [9] |
| 5g | Bis-thiazole derivative | A2780 (Ovarian) | 7.45 | [9] |
| 5e | Bis-thiazole derivative | MCF-7 (Breast) | 0.6648 | [9] |
| 5b (phthalimide) | Phthalimide-thiazole derivative | MCF-7 (Breast) | 0.2 ± 0.01 | [10] |
| 5k (phthalimide) | Phthalimide-thiazole derivative | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [10] |
| 5g (phthalimide) | Phthalimide-thiazole derivative | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-2-phenylthiazoles via Suzuki Coupling
This protocol describes a generalized procedure for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids. This method allows for the introduction of diverse aryl moieties at the C4 position of the thiazole ring.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the anhydrous solvent under the inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 2-phenylthiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Analysis of Apoptosis by Western Blot
This protocol details the detection of key apoptosis-related proteins to elucidate the mechanism of cell death induced by the synthesized compounds.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing 4-aryl-2-phenylthiazole derivatives from this compound.
Caption: General workflow for the synthesis of 4-aryl-2-phenylthiazoles.
Experimental Workflow for Anticancer Evaluation
The diagram below outlines the key steps in the biological evaluation of the synthesized compounds.
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Signaling Pathways
Many 2-phenylthiazole derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
The induction of apoptosis is a common mechanism of action for many anticancer drugs. The intrinsic (mitochondrial) pathway is often activated by thiazole derivatives.
Caption: Induction of apoptosis via the intrinsic pathway by thiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Applikationshinweise und Protokolle: Derivatisierung von 4-Brom-2-phenylthiazol für Struktur-Aktivitäts-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Applikationshinweise beschreiben detaillierte Protokolle zur chemischen Modifikation von 4-Brom-2-phenylthiazol. Das Ziel ist die systematische Erforschung von Struktur-Aktivitäts-Beziehungen (SAR), um potente und selektive Moleküle für die Arzneimittelentwicklung zu identifizieren.
Einleitung
Das 2-Phenylthiazol-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie und findet sich in einer Vielzahl von biologisch aktiven Verbindungen wieder. Die Position 4 des Thiazolrings bietet einen idealen Anknüpfungspunkt für die Einführung verschiedener funktioneller Gruppen mittels metallkatalysierter Kreuzkupplungsreaktionen. Durch die systematische Variation des Substituenten an dieser Position können wertvolle Einblicke in die molekularen Wechselwirkungen mit dem biologischen Zielmolekül gewonnen werden.
Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie
Der folgende Arbeitsablauf skizziert die wesentlichen Schritte von der Synthese der Derivate bis zur Auswertung der biologischen Aktivität.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben beispielhaft die Durchführung von Suzuki- und Heck-Kupplungsreaktionen zur Derivatisierung von 4-Brom-2-phenylthiazol.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Synthese von 4-Aryl-2-phenylthiazolen.
Materialien:
-
4-Brom-2-phenylthiazol
-
Entsprechendes Arylboronsäure-Derivat
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃) oder anderer geeigneter Ligand
-
Kaliumphosphat (K₃PO₄) oder eine andere Base
-
Toluol und Wasser (entgast)
-
Reaktionsgefäß (z.B. Schlenk-Rohr)
-
Magnetrührer mit Heizplatte
-
Inertgasatmosphäre (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 4-Brom-2-phenylthiazol (1 Äquiv.), das Arylboronsäure-Derivat (1.2 Äquiv.), Palladium(II)-acetat (0.02 Äquiv.), Tricyclohexylphosphin (0.04 Äquiv.) und Kaliumphosphat (2.0 Äquiv.) eingewogen.
-
Das Gefäß wird evakuiert und mit Inertgas befüllt (3 Zyklen).
-
Entgastes Toluol und Wasser (z.B. im Verhältnis 4:1) werden zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 12-24 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktion abgekühlt und mit Wasser und einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt.
-
Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt.
-
Die Charakterisierung des Produkts erfolgt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.
Protokoll 2: Heck-Kupplung
Dieses Protokoll beschreibt die Synthese von 4-Alkenyl-2-phenylthiazolen.
Materialien:
-
4-Brom-2-phenylthiazol
-
Entsprechendes Alken (z.B. Styrol, Acrylat)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tri(o-tolyl)phosphin (P(o-tol)₃) oder anderer geeigneter Ligand
-
Triethylamin (Et₃N) oder eine andere Base
-
N,N-Dimethylformamid (DMF, wasserfrei)
-
Reaktionsgefäß (z.B. Schlenk-Rohr)
-
Magnetrührer mit Heizplatte
-
Inertgasatmosphäre (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 4-Brom-2-phenylthiazol (1 Äquiv.), Palladium(II)-acetat (0.03 Äquiv.) und Tri(o-tolyl)phosphin (0.06 Äquiv.) in wasserfreiem DMF gelöst.
-
Das Gefäß wird evakuiert und mit Inertgas befüllt (3 Zyklen).
-
Das Alken (1.5 Äquiv.) und Triethylamin (2.0 Äquiv.) werden zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 100-120 °C für 18-36 Stunden gerührt.
-
Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktion abgekühlt und auf Eiswasser gegossen.
-
Der entstehende Niederschlag wird abfiltriert und mit Wasser gewaschen oder das Produkt wird mit einem organischen Lösungsmittel (z.B. Diethylether) extrahiert.
-
Die organische Phase wird getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel oder durch Umkristallisation aufgereinigt.
-
Die Charakterisierung des Produkts erfolgt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.
Datenpräsentation
Die biologische Aktivität der synthetisierten Derivate sollte in einer übersichtlichen Tabelle zusammengefasst werden, um einen direkten Vergleich zu ermöglichen.
Tabelle 1: Beispielhafte Zusammenfassung der biologischen Aktivität von 4-substituierten 2-Phenylthiazol-Derivaten
| Derivat-ID | Substituent (R) an Position 4 | IC₅₀ (µM) [Enzym X] | Zelluläre Aktivität EC₅₀ (µM) [Zelllinie Y] |
| Ref-1 | -Br (Ausgangsverbindung) | > 100 | > 100 |
| DP-01 | -Phenyl | 15.2 | 25.8 |
| DP-02 | -4-Methoxyphenyl | 8.7 | 12.1 |
| DP-03 | -4-Chlorophenyl | 22.5 | 35.4 |
| DP-04 | -Vinyl | 55.1 | 78.3 |
| DP-05 | -Styryl | 30.9 | 45.6 |
Hinweis: Die hier dargestellten Daten sind fiktiv und dienen lediglich zur Veranschaulichung.
Schlussfolgerung
Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Bibliothek von 4-substituierten 2-Phenylthiazol-Derivaten. Die systematische Untersuchung dieser Verbindungen in relevanten biologischen Assays ermöglicht die Etablierung von klaren Struktur-Aktivitäts-Beziehungen. Diese Erkenntnisse sind entscheidend für das rationale Design und die Optimierung von neuen Leitstrukturen in der frühen Phase der Arzneimittelentwicklung. Die Flexibilität der palladiumkatalysierten Kreuzkupplungsreaktionen erlaubt die Einführung einer breiten Palette von funktionellen Gruppen, was eine umfassende Exploration des chemischen Raums um das 2-Phenylthiazol-Grundgerüst ermöglicht.
Application Notes and Protocols: The Sandmeyer Reaction on 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2] This application note provides a detailed experimental procedure for the Sandmeyer reaction specifically tailored for 2-aminothiazole scaffolds, which are crucial building blocks in medicinal chemistry.[3] The protocol outlines the diazotization of the 2-amino group followed by copper-catalyzed substitution to yield halogenated 2-thiazole derivatives.
Introduction
2-Aminothiazoles are privileged structures found in numerous biologically active compounds and pharmaceuticals.[3][4] The ability to functionalize the C2 position of the thiazole ring is of significant interest in drug discovery and development. The Sandmeyer reaction offers a reliable method to replace the 2-amino group with halides (chloro, bromo, iodo), enabling further synthetic transformations and the exploration of structure-activity relationships.[5][6] The reaction proceeds in two main stages: the formation of a diazonium salt from the 2-aminothiazole and a diazotizing agent, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a nucleophile.[1][7]
Data Presentation
The following table summarizes the reaction conditions and yields for the Sandmeyer reaction on a substituted 2-aminothiazole derivative to produce various 2-halo-1,3-thiazoles.[3][5]
| Entry | Starting Material | Copper Salt | Diazotizing Agent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 1 | 2-Amino-4-(phenylethynyl)thiazole | CuCl | n-Butyl nitrite | Acetonitrile | 60 | 15 | 2-Chloro-4-(phenylethynyl)thiazole | 56 |
| 2 | 2-Amino-4-(phenylethynyl)thiazole | CuBr | n-Butyl nitrite | Acetonitrile | 60 | 15 | 2-Bromo-4-(phenylethynyl)thiazole | 83 |
| 3 | 2-Amino-4-(phenylethynyl)thiazole | CuI | n-Butyl nitrite | Acetonitrile | 60 | 15 | 2-Iodo-4-(phenylethynyl)thiazole | 62 |
| 4 | 2-Amino-4-(phenylethynyl)thiazole | CuBr₂ | n-Butyl nitrite | Acetonitrile | 25-65 | 15-120 | 2,5-Dibromo-4-(phenylethynyl)thiazole | 79 |
Note: The reaction conditions can be optimized for different substrates. Temperature control is crucial, as higher temperatures with Cu(II) salts can lead to di-halogenated products.[8]
Experimental Protocols
This section details the experimental procedure for the Sandmeyer reaction on a generic 2-aminothiazole derivative.
Materials and Reagents
-
2-Aminothiazole derivative
-
Copper(I) halide (CuCl, CuBr, or CuI)
-
n-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Aqueous ammonia solution (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Protocol 1: Synthesis of 2-Halo-1,3-thiazoles[3][5]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole derivative (0.91 mmol, 1.0 eq) and the corresponding copper(I) halide (1.39 mmol, 1.5 eq) in acetonitrile (8 mL) at room temperature with stirring.
-
Diazotization and Substitution: To the stirring solution, add n-butyl nitrite (162 µL, 1.39 mmol, 1.5 eq).
-
Reaction Progression: Heat the reaction mixture to 60°C. The reaction is typically complete within 15 minutes and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate (20 mL). c. Wash the organic layer with an aqueous ammonia solution (0.1 M; 2 x 50 mL) to remove copper salts. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Dihalo-1,3-thiazoles[3][8]
-
Initial Halogenation: Dissolve the 2-aminothiazole derivative (0.20 mmol, 1.0 eq) and copper(II) halide (CuCl₂ or CuBr₂; 0.30 mmol, 1.5 eq) in acetonitrile (2 mL). Stir the mixture at room temperature for 15 to 120 minutes. Gentle heating at 40°C may be necessary for slower reactions, particularly with CuCl₂. Monitor the consumption of the starting material by TLC.
-
Diazotization and Second Halogenation: Once the starting material is consumed, add n-butyl nitrite (35 µL, 0.30 mmol, 1.5 eq) and stir the reaction for an additional 15 minutes at 65°C.
-
Work-up: Cool the reaction mixture and evaporate the acetonitrile under reduced pressure. The residue can then be purified by standard methods.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Sandmeyer reaction on 2-aminothiazoles.
Caption: General signaling pathway of the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-phenylthiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-phenylthiazole is a key heterocyclic building block widely utilized in organic synthesis, particularly for the construction of diverse molecular architectures with significant biological activities. The presence of a bromine atom at the 4-position of the thiazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This versatility makes this compound a valuable precursor in the synthesis of compounds for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
Applications in Drug Discovery
Derivatives of 2-phenylthiazole have demonstrated a broad spectrum of pharmacological activities, including antifungal and anticancer properties. The functionalization of the 4-position of the 2-phenylthiazole core is crucial for tuning the biological activity of these compounds.
Antifungal Activity: Many 2,4-disubstituted thiazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[3][4]
Anticancer Activity: Various 4-aryl-2-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.[4][5][6][7][8][9] The nature of the substituent at the 4-position of the thiazole ring has been shown to significantly influence the anticancer potency of these compounds.
Key Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds at the 4-position of the thiazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-110 | 18-22 | Good | [10] (Analogous System) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10) | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 4 | High | [11] (Analogous System) |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 85 | [12] (Analogous System) |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 120 | 12 | 92 | [13] (Analogous System) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-phenylthiazole.[1]
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[14][15][16]
Quantitative Data Summary for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 100 | 24 | 56 | [17] (Analogous System) |
| 2 | Ethynylbenzene | Pd₂(dba)₃ (2.5) | - | Cs₂CO₃ | 2-MeTHF | RT | 48 | 92 | [18] (Copper-Free) |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 6 | 85 | [14] (General Protocol) |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 12 | 90 | [14] (General Protocol) |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).[5]
-
Add an anhydrous solvent (e.g., THF or toluene), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1 - 1.5 equiv) via syringe.[5]
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][19] This reaction is a valuable tool for the vinylation of aryl halides.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (1.5) / P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 24 | High | [20] (Aryl Chlorides) |
| 2 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | Good | [21] (General Protocol) |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 95 | [22] (Analogous System) |
| 4 | Ethyl crotonate | Pd EnCat®40 (1) | AcONa | DMF | 105 | 5.5 | Good | [23][24] |
Experimental Protocol: General Procedure for Heck Reaction
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
-
Add an anhydrous solvent (e.g., DMF or dioxane).
-
Add the alkene (1.1-1.5 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-vinyl-2-phenylthiazole derivative.
Stille Coupling
The Stille coupling reaction facilitates the formation of a carbon-carbon bond by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst.[2][15][25][26][27]
Quantitative Data Summary for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 76-99 | [25] (General) |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | - | THF | 70 | 12 | 73 | [28] (Analogous System) |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | CuI (10) | NMP | 80 | 24 | 85 | [13] (Analogous System) |
| 4 | 1-Ethoxyvinyl(tributyl)tin | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 16 | 78 | [15] (General) |
Experimental Protocol: General Procedure for Stille Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., toluene or DMF), followed by the organostannane (1.1-1.2 equiv).
-
If required, add a co-catalyst or additive (e.g., CuI).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (as monitored by TLC or GC-MS).
-
Cool the reaction mixture and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[4]
Visualizations
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
The following diagram illustrates the mechanism of action of azole antifungal agents, which include derivatives synthesized from this compound. These compounds inhibit the CYP51 enzyme, a crucial step in the ergosterol biosynthesis pathway in fungi.
References
- 1. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Programmed synthesis of arylthiazoles through sequential C–H couplings | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 14. benchchem.com [benchchem.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 20. Multi-site programmable functionalization of alkenes via controllable alkene isomerization [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted 2-Phenylthiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 2-phenylthiazoles, a core scaffold in many pharmaceutically active compounds. The methodologies outlined herein are selected for their efficiency, atom economy, and applicability in a research and development setting.
Introduction
Thiazole derivatives, particularly 2-phenylthiazoles, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot, multicomponent reactions (MCRs) offer a streamlined and environmentally benign alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This document details various one-pot approaches, including catalyst-free, microwave-assisted, and chemoenzymatic methods.
I. Comparative Analysis of One-Pot Synthetic Methods
Several one-pot methodologies have been developed for the synthesis of substituted thiazoles. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. Below is a summary of common and effective one-pot strategies.
Table 1: Overview of One-Pot Synthesis Strategies for Substituted Thiazoles
| Method | Key Reactants | Conditions | Catalyst/Promoter | Advantages | Typical Yields |
| Hantzsch-type, MCR | Aromatic Ketones, Thiourea, N-Bromosuccinimide (NBS) | Microwave, 80-85 °C, 28-32 min | None | Rapid, high yields, green solvent | 84-89%[1] |
| Catalyst-Free Three-Component | Amines, Isothiocyanates, Nitroepoxides | THF, 10-15 °C, ~7 h | None | Mild conditions, high yields, no catalyst needed | High to excellent[2][3][4] |
| Chemoenzymatic MCR | Secondary Amines, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylates | Ethanol, 45 °C, 7 h | Trypsin from porcine pancreas (PPT) | Mild enzymatic catalysis, high yields | Up to 94%[5] |
| Microwave-Assisted Cyclocondensation | 2-Aminothiophenols, Aldehydes | Microwave irradiation | PIFA (Phenyliodine bis(trifluoroacetate)) | Rapid, good to excellent yields | Moderate to good[6] |
| PEG-400 Mediated Synthesis | Ketones, Thiourea, Iodine | PEG-400, Room Temperature | I₂/DMSO | Avoids lachrymatory reagents, green medium | Moderate to good[7] |
II. Experimental Protocols
This section provides detailed protocols for selected one-pot synthesis methods.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles
This protocol is adapted from a method utilizing a microwave-assisted, one-pot reaction of aromatic ketones, N-Bromosuccinimide (NBS), and thiourea in an aqueous medium.[1]
Materials:
-
Substituted acetophenone (5 mmol)
-
Thiourea (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Polyethylene glycol (PEG)-400
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted acetophenone (5 mmol), thiourea (5 mmol), and NBS (5.5 mmol).
-
Add a mixture of PEG-400 and water as the reaction medium.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W, maintaining a temperature of 80-85 °C for 28-32 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-2-aminothiazole.
Protocol 2: Catalyst-Free One-Pot, Three-Component Synthesis of 2-Iminothiazoles
This protocol describes a catalyst-free method for synthesizing 2-iminothiazoles from amines, isothiocyanates, and nitroepoxides at low temperatures.[2][3][4]
Materials:
-
Amine (1.2 mmol)
-
Phenyl isothiocyanate (1.0 mmol)
-
Nitroepoxide (1.0 mmol)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 mmol) and phenyl isothiocyanate (1.0 mmol) in THF.
-
Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the corresponding thiourea derivative.
-
Cool the reaction mixture to 10-15 °C in an ice-water bath.
-
Add the nitroepoxide (1.0 mmol) to the cooled solution.
-
Continue stirring at 10-15 °C for approximately 6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-iminothiazole product.
Protocol 3: Chemoenzymatic One-Pot Synthesis of Substituted Thiazoles
This protocol utilizes the catalytic activity of trypsin for the one-pot synthesis of thiazole derivatives under mild conditions.[5]
Materials:
-
Secondary amine (1.0 mmol)
-
Benzoyl isothiocyanate (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
Trypsin from porcine pancreas (PPT) (20 mg)
-
Ethanol (5 mL)
Procedure:
-
In a test tube, combine the secondary amine (1.0 mmol), benzoyl isothiocyanate (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and trypsin from porcine pancreas (20 mg).
-
Add ethanol (5 mL) to the mixture.
-
Seal the tube and place it on a shaker with end-over-end rotation at 160 rpm.
-
Maintain the reaction temperature at 45 °C for 7 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted thiazole.
III. Visualized Workflows and Mechanisms
General Workflow for One-Pot Synthesis
The following diagram illustrates a typical workflow for the one-pot synthesis and isolation of substituted 2-phenylthiazoles.
Caption: A generalized experimental workflow for one-pot thiazole synthesis.
Proposed Reaction Mechanism: Catalyst-Free Synthesis of 2-Iminothiazoles
This diagram outlines the proposed mechanism for the catalyst-free, three-component synthesis of 2-iminothiazoles from an amine, an isothiocyanate, and a nitroepoxide.[2][4]
Caption: Proposed mechanism for catalyst-free 2-iminothiazole synthesis.
Logical Relationship of Multicomponent Reaction Strategies
This diagram illustrates the relationship between different starting materials and the resulting thiazole derivatives in various one-pot multicomponent reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromo-2-phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, has driven significant interest in developing efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. This document provides detailed protocols for the microwave-assisted synthesis of 4-bromo-2-phenylthiazole derivatives, valuable intermediates in medicinal chemistry and materials science.
The primary method described is the Hantzsch thiazole synthesis, a classic and versatile reaction for constructing the thiazole ring. This approach involves the condensation of an α-haloketone with a thioamide. By employing microwave irradiation, reaction times can be dramatically reduced from hours to minutes.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted synthesis of substituted thiazole derivatives, highlighting the efficiency of this methodology.
| Entry | Starting α-Haloketone | Thioamide/Thiourea | Product | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol | 90 °C | 30 | 95 | [1][2] |
| 2 | Substituted Phenacyl Bromide | Thiourea | 4-Substituted-2-aminothiazole | Ethanol | 110 W | 6-8 | High | [3] |
| 3 | Aromatic Ketones / NBS | Thiourea | 4-Aryl-2-aminothiazole | PEG-400/Water | 80-85 °C | 28-32 | 84-89 | [4] |
| 4 | 4-Bromophenacyl bromide | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | Ethanol | Reflux (Conventional) | - | High | [5] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives from a substituted phenacyl bromide and thiourea using microwave irradiation.
Materials:
-
Substituted phenacyl bromide (e.g., 4'-bromophenacyl bromide) (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Crushed ice
-
Deionized water
-
Filtration apparatus (Büchner funnel, filter paper, side-arm flask)
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by thin-layer chromatography (TLC).[1][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
The crude product can be purified by recrystallization from hot ethanol.[5]
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol 2: Proposed Microwave-Assisted Synthesis of this compound
This protocol is a proposed method based on the principles of Hantzsch thiazole synthesis, adapted for the specific target compound.
Materials:
-
2,2-Dibromo-1-phenylethanone (α,α-dibromoacetophenone) (1 mmol)
-
Thiobenzamide (1 mmol)
-
Ethanol or Methanol (5 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial, combine 2,2-dibromo-1-phenylethanone (1 mmol), thiobenzamide (1 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a controlled temperature (e.g., 100-140°C) for 15-45 minutes. Optimize the conditions by monitoring the reaction progress with TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Mandatory Visualization
The following diagrams illustrate the general workflow and reaction mechanism for the microwave-assisted synthesis of thiazole derivatives.
Caption: General workflow for microwave-assisted thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Scale-up Synthesis of 4-Bromo-2-phenylthiazole for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active agents.[1][2] These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][3] 4-Bromo-2-phenylthiazole is a key intermediate in the synthesis of various pharmaceutical candidates. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities required for preclinical investigations. The protocol is based on the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction.
Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the Hantzsch thiazole synthesis to form 2-amino-4-phenylthiazole from thiobenzamide and 2-bromo-1,3-dicarbonyl compound. The second step is a diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position of the thiazole ring.
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| Thiobenzamide | 2227-79-4 | C7H7NS | 137.20 | Sigma-Aldrich |
| α-Bromoacetophenone | 70-11-1 | C8H7BrO | 199.04 | Sigma-Aldrich |
| Ethanol | 64-17-5 | C2H6O | 46.07 | Fisher Scientific |
| Sodium Nitrite | 7632-00-0 | NaNO2 | 69.00 | Sigma-Aldrich |
| Hydrobromic Acid (48%) | 10035-10-6 | HBr | 80.91 | Sigma-Aldrich |
| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | C4H10O | 74.12 | Fisher Scientific |
| Sodium Bicarbonate | 144-55-6 | NaHCO3 | 84.01 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Step 1: Synthesis of 2-Amino-4-phenylthiazole
-
In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (0.1 mol, 13.72 g) in 400 mL of ethanol.
-
To this solution, add α-bromoacetophenone (0.1 mol, 19.90 g).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate = 3:1).
-
After completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain 2-amino-4-phenylthiazole. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add a solution of 2-amino-4-phenylthiazole (0.05 mol, 8.81 g) in 100 mL of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.055 mol, 3.80 g) in 20 mL of water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 1 L beaker, prepare a solution of copper(I) bromide (0.06 mol, 8.61 g) in 100 mL of 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Data Presentation
Expected Yield and Purity
| Step | Product | Expected Yield | Purity (by HPLC/NMR) |
| 1 | 2-Amino-4-phenylthiazole | 85-95% | >95% |
| 2 | This compound | 60-75% | >98% |
Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~55-59 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.50 (m, 3H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 7.20 (s, 1H, Thiazole-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 149.5, 133.5, 130.0, 129.0, 126.5, 110.0 |
| Mass Spectrometry (EI) | m/z 239/241 (M⁺, Br isotopes) |
Potential Biological Activity and Signaling Pathway
Thiazole derivatives are known to exhibit a wide range of biological activities. For instance, some phenylthiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] This inhibition disrupts the fungal cell membrane integrity, leading to antifungal effects.
Caption: Conceptual pathway of CYP51 inhibition by a thiazole derivative.
Safety Precautions
-
α-Bromoacetophenone is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.
-
Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions should be taken at all times. The yields and purity are representative and may vary depending on the specific experimental conditions.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2-phenylthiazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-phenylthiazole via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions to streamline your purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | Compound is not eluting from the column: The mobile phase may be too non-polar. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Compound degraded on the silica gel: this compound may have some sensitivity to the acidic nature of standard silica gel. | - Use a neutral stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (1-2%) in the mobile phase.[1] | |
| Compound is highly retained: Strong interactions between the halogenated compound and the silica gel. | Consider using a different solvent system. A solvent like toluene may be effective. A reported eluent system is toluene/ethyl acetate (50/1, v/v).[2] | |
| Poor Separation of Product from Impurities (Co-elution) | Inappropriate solvent system: The polarity of the mobile phase is not optimized to resolve the product from impurities. | - Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation (largest ΔRf) between your product and impurities. Aim for an Rf value of approximately 0.3 for this compound.[3] - A reported solvent system for a similar compound (2-bromo-4-phenylthiazole) is heptane-ethyl acetate (70:3, v/v).[4] |
| Column overloading: Too much crude material has been loaded onto the column. | As a general rule, the amount of crude sample should be 1-2% of the weight of the silica gel. | |
| Improper column packing: The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase. | Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. | |
| Product Elutes with Streaking or Tailing | Sample is not sufficiently soluble in the mobile phase: This can cause the compound to streak down the column. | Load the sample dissolved in a minimal amount of a solvent in which it is highly soluble. If this solvent is more polar than the mobile phase, use a very small volume. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column. |
| Interactions with silica gel: Acidic sites on the silica gel can interact with the thiazole ring. | Use a mobile phase containing a small amount of a modifier, such as triethylamine, to mask the acidic sites. | |
| Unexpectedly Fast Elution (Product in the First Fractions) | Mobile phase is too polar: The eluent is too strong and is washing all compounds through the column quickly. | Start with a less polar solvent system. For instance, begin with pure hexane and gradually introduce a more polar solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound?
A1: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. Based on literature for similar compounds, you could start by testing ratios like 95:5 or 90:10 hexane:ethyl acetate and adjusting based on TLC results. A reported eluent for a related compound is heptane-ethyl acetate (70:3, v/v).[4] Another documented system for a similar purification is toluene/ethyl acetate (50/1, v/v).[2]
Q2: How do I determine the optimal solvent system using TLC?
A2: Spot your crude reaction mixture on a TLC plate and develop it in different solvent systems. The ideal eluent will show a clear separation between the spot for this compound and any impurities. For effective separation on a column, aim for an Rf value of around 0.3 for your target compound.[3] An Rf in this range provides a good balance between resolution and elution time.
Q3: Is this compound stable on silica gel?
A3: While there is no definitive data on the stability of this compound on silica gel, halogenated and nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] If you observe significant tailing or low recovery, consider using neutralized silica gel or an alternative stationary phase like alumina.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on top of your column. This is particularly useful if your compound is not very soluble in the initial mobile phase. To do this, dissolve your crude product in a volatile solvent, add a small portion of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q5: How can I visualize the spots on a TLC plate if they are not colored?
A5: this compound contains a phenyl and a thiazole ring, which should be UV active. You can visualize the spots by shining a UV lamp (typically at 254 nm) on the TLC plate. The spots will appear as dark patches against a fluorescent background.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on your specific crude mixture and the results of your TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring even packing and avoiding the formation of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
-
Equilibrate the packed column by running the initial eluent through it until the bed is stable.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
3. Elution:
-
Begin elution with the determined non-polar solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by incrementally adding the more polar solvent.
4. Fraction Collection and Analysis:
-
Collect fractions in an orderly manner.
-
Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
5. Isolation of the Purified Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | For sensitive compounds, neutral alumina or deactivated silica gel can be used. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, or Toluene/Ethyl Acetate | The exact ratio should be determined by TLC analysis. |
| Target Rf Value | ~0.3 | This value in the chosen eluent system generally provides optimal separation.[3] |
| Sample Load | 1-2% of silica gel weight | Overloading can lead to poor separation. |
| Expected Purity | >95% | Purity should be assessed by techniques such as NMR, GC-MS, or HPLC. |
| Expected Yield | 70-90% | Yield is dependent on the purity of the crude material and the efficiency of the separation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-2-phenylthiazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-phenylthiazole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental protocols for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most critical parameters to re-evaluate are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can deactivate the palladium catalyst.[1][2]
Q2: I am observing significant amounts of starting material (this compound) in my crude reaction mixture. What could be the cause?
A2: Unreacted starting material often points to issues with the catalytic cycle. The oxidative addition of the palladium catalyst to the aryl bromide might be the rate-limiting step.[3] This can be particularly challenging with some heterocyclic halides. Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), which are often more effective than traditional ligands like triphenylphosphine (PPh₃) for such substrates.[1] Also, verify the activity of your palladium catalyst, as it can degrade over time.[2]
Q3: My starting material is consumed, but the desired product yield is low, and I see several byproducts. What are the likely side reactions?
A3: If your starting material is consumed without efficient formation of the desired product, common side reactions to consider are:
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.[3] Using anhydrous conditions and a milder base can help mitigate this.[1][3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3] This is more likely to occur if the desired cross-coupling reaction is slow or in the presence of oxygen.[2]
-
Dehalogenation: The bromo group on the thiazole can be replaced by a hydrogen atom (protodebromination). This can be minimized by using milder bases and lower reaction temperatures.[1]
Q4: How do I choose the optimal base and solvent for the Suzuki coupling of this compound?
A4: The choice of base and solvent is critical and often substrate-dependent.
-
Base: The base activates the boronic acid for transmetalation.[1][4] For challenging couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][5] Weaker bases may be necessary if side reactions like protodeboronation are an issue.[1]
-
Solvent: A mixture of an organic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, toluene/water, and THF/water.[5][6][7] The solvent system needs to solubilize the reagents and stabilize the catalytic species.[2] For instance, 1,4-dioxane is a common choice for these reactions.[5][8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust pre-catalyst.[2][9] |
| Inappropriate Ligand | Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(tBu)₃.[1][9] |
| Incorrect Base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often good starting points for challenging substrates.[1][5] |
| Poor Solubility | Ensure your solvent system effectively dissolves all reactants. Gentle heating may be required.[1] Consider solvent systems like 1,4-dioxane/water or DMF.[5][10] |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[1][6] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[1] |
Issue 2: Significant Side Product Formation
| Side Product Observed | Potential Cause | Troubleshooting Steps |
| Protodeboronation Product | Excess water or strong base.[3] | Use anhydrous solvents and a milder base (e.g., K₂CO₃, KF).[1][3] Consider converting the boronic acid to a more stable pinacol ester.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen; slow cross-coupling.[2][3] | Ensure rigorous degassing and a strictly inert atmosphere.[2] Optimize catalyst and ligand to accelerate the desired reaction. |
| Dehalogenated Starting Material | High temperature or strong base. | Lower the reaction temperature and/or switch to a milder base.[1] |
| Catalyst Decomposition (Palladium Black) | High temperature; inappropriate ligand.[3] | Lower the reaction temperature. Ensure an appropriate ligand-to-palladium ratio is used to stabilize the catalyst.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for optimal results.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)[6]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[6]
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and the base.[6]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5][6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst and ligand (if not using a pre-catalyst).[6]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-phenylthiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Hantzsch Thiazole Synthesis followed by a Sandmeyer-type reaction: This involves the initial synthesis of 2-amino-4-phenylthiazole from an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea). The resulting 2-amino-4-phenylthiazole is then converted to 2-bromo-4-phenylthiazole, which can subsequently be brominated at the 4-position. A more direct approach from the 2-amino intermediate involves a Sandmeyer-type reaction to introduce the bromine at the 2-position, followed by bromination at the 4-position, or a direct conversion to the target molecule, though this is less commonly documented.
-
Direct Bromination of 2-phenylthiazole: This method involves the direct electrophilic bromination of a pre-existing 2-phenylthiazole ring. Controlling the regioselectivity to favor bromination at the C4 position is a key challenge in this approach.
Q2: Which synthetic route typically offers a higher yield?
A2: Currently, the Hantzsch synthesis followed by a Sandmeyer-type reaction is a more commonly documented and arguably more reliable method for obtaining specific isomers of brominated phenylthiazoles, although it involves more steps. A reported yield for the conversion of 2-amino-4-phenylthiazole to 2-bromo-4-phenylthiazole is around 53%.[1][2] Yields for the initial Hantzsch synthesis of 2-amino-4-phenylthiazole can be quite high, often exceeding 90%.[3] Information on the direct C4-bromination of 2-phenylthiazole with high regioselectivity and yield is less readily available in the literature, suggesting that controlling the reaction to produce the desired isomer can be challenging.
Q3: What are the common challenges in the synthesis of this compound?
A3: Common challenges include:
-
Low yields: This can be due to incomplete reactions, side product formation, or difficulties in product isolation and purification.
-
Poor regioselectivity: In direct bromination, a mixture of isomers (e.g., 4-bromo and 5-bromo) can be formed, which are often difficult to separate.
-
Side reactions: In the Hantzsch synthesis, side products such as oxazoles can form if the thioamide is impure.[4] Dimerization or polymerization of reactants can also occur.[4] In the Sandmeyer reaction, side reactions can lead to the formation of biaryl byproducts.[5]
-
Harsh reaction conditions: Some methods may require the use of hazardous reagents like elemental bromine or high temperatures.
Troubleshooting Guides
Route 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole and Subsequent Conversion
Issue 1: Low yield in the Hantzsch synthesis of 2-amino-4-phenylthiazole.
| Potential Cause | Troubleshooting Suggestion |
| Poor quality of starting materials | Ensure the purity of the α-haloketone (e.g., 2-bromoacetophenone) and thiourea. Impurities can lead to unwanted side reactions.[4] |
| Suboptimal reaction conditions | Optimize the reaction temperature, time, and solvent. Ethanol is a commonly used solvent, and refluxing for several hours is typical.[6][7] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of the product spot indicate reaction progression.[4] |
| Side product formation | Formation of oxazoles can occur if the thioamide is contaminated with the corresponding amide.[4] Ensure the purity of the thioamide. |
Issue 2: Low yield or side product formation in the Sandmeyer-type reaction of 2-amino-4-phenylthiazole.
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the diazonium salt | The diazonium salt intermediate can be unstable. It is crucial to maintain a low temperature during its formation and subsequent reaction. |
| Formation of biaryl byproducts | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities.[5] The use of a copper(I) salt catalyst is essential to facilitate the desired substitution. |
| Incomplete diazotization | Ensure the complete conversion of the amino group to the diazonium salt by using an adequate amount of the diazotizing agent (e.g., n-butyl nitrite) and maintaining acidic conditions. |
Route 2: Direct Bromination of 2-phenylthiazole
Issue 1: Low regioselectivity, formation of multiple bromo isomers.
| Potential Cause | Troubleshooting Suggestion |
| Harsh brominating agent | Using elemental bromine (Br₂) can lead to over-bromination and a mixture of isomers. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[4] |
| Suboptimal reaction conditions | The choice of solvent and temperature can significantly influence the regioselectivity. Experiment with different solvents (e.g., acetic acid, chloroform) and temperatures to optimize for the desired C4-bromination. |
| Lack of a suitable catalyst | The use of a catalyst can sometimes direct the bromination to a specific position. Literature on specific catalysts for C4-bromination of 2-phenylthiazole is sparse, so screening may be necessary. |
Issue 2: Difficulty in separating 4-bromo and 5-bromo isomers.
| Potential Cause | Troubleshooting Suggestion |
| Similar physical properties of isomers | The constitutional isomers of bromo-2-phenylthiazole may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. |
| Ineffective purification method | Consider using high-performance liquid chromatography (HPLC) or specialized column chromatography techniques with different stationary and mobile phases to achieve better separation. Recrystallization from a carefully chosen solvent system might also be effective if one isomer is significantly less soluble. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[7][8]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Allow the product to air dry completely.
Protocol 2: Synthesis of 2-Bromo-4-phenylthiazole from 2-Amino-4-phenylthiazole (Sandmeyer-type Reaction)[1][2]
Materials:
-
2-Amino-4-phenylthiazole
-
Copper(I) bromide (CuBr)
-
n-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
0.1 M Ammonia solution
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.
-
Add n-butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol) with stirring.
-
Heat the solution to 60°C (333 K). The reaction is typically complete after 15 minutes.
-
Evaporate the reaction mixture to dryness in vacuo.
-
Dissolve the residue in ethyl acetate (50 ml) and wash with 0.1 M ammonia solution (2 x 50 ml).
-
Dry the organic layer over MgSO₄ and evaporate to dryness in vacuo.
-
Purify the residue by chromatography on silica gel (heptane-ethyl acetate; 70:3, v/v).
Data Presentation
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Hantzsch Thiazole Synthesis | 2-Bromoacetophenone and Thiourea | 2-Amino-4-phenylthiazole | Up to 99% | [3] |
| Sandmeyer-type Reaction | 2-Amino-4-phenylthiazole | 2-Bromo-4-phenylthiazole | 53% | [1][2] |
Mandatory Visualization
Caption: Experimental workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.
References
Technical Support Center: Troubleshooting Side Reactions in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for issues you may encounter in the lab.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product. What are the likely causes and how can I resolve this?
Answer: Low or nonexistent yields in the Hantzsch synthesis can arise from several factors, ranging from the quality of your starting materials to the reaction conditions. A systematic approach to troubleshooting this common issue is crucial.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
α-Haloketone Instability: These reagents can degrade over time, especially when exposed to light or moisture. Ensure you are using a fresh or properly stored α-haloketone. If the quality is uncertain, consider purification by recrystallization or column chromatography before use.
-
Thioamide Impurity: The purity of the thioamide is critical, as impurities can lead to unwanted side reactions that consume starting materials.[1] If you suspect impurities, recrystallize the thioamide.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some Hantzsch syntheses can proceed at room temperature, many require heating to achieve a reasonable rate.[2] If your reaction is sluggish, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. Conversely, excessive heat can cause decomposition of reactants or products.
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present after your intended reaction time, extend the duration.
-
Solvent Choice: The solvent plays a significant role in the reaction's rate and yield. Polar protic solvents like ethanol and methanol are commonly used and often provide good results.[1] In some cases, solvent mixtures such as ethanol/water can enhance yields.[2]
-
-
Inefficient Work-up Procedure:
-
Product Precipitation: Thiazole products are often precipitated by adding the reaction mixture to a basic solution, like aqueous sodium carbonate.[3] Ensure the pH is sufficiently basic to neutralize any acid generated during the reaction, which will facilitate product precipitation.
-
Product Extraction: If your product does not precipitate, it may be soluble in the work-up solution. In this case, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Issue 2: Multiple Spots on TLC, Indicating Byproduct Formation
Question: My TLC plate shows multiple spots after the reaction. What are the possible side products and how can I minimize them?
Answer: The presence of multiple spots on your TLC plate is a clear indication of side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products and Prevention Strategies:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.
-
Solution: Optimize reaction conditions (temperature, time) and ensure the correct stoichiometry of reactants. Using a slight excess of the thioamide can help drive the reaction to completion.[4]
-
-
Oxazole Formation: This is a common byproduct if the thioamide is contaminated with its corresponding amide. The amide will react with the α-haloketone to form an oxazole.
-
Solution: Ensure the purity of your thioamide. If necessary, purify the thioamide by recrystallization before use.
-
-
Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.
-
α-Haloketone Dimerization: α-haloketones can undergo self-condensation, especially in the presence of a base.
-
Prevention: Add the base slowly or use a milder base. Ensure the thioamide is present to react with the α-haloketone as it is added.
-
-
Thioamide Self-Condensation: Some thioamides can be unstable and may self-condense, particularly at elevated temperatures.
-
Prevention: Use the lowest effective temperature for the reaction and avoid unnecessarily long reaction times.
-
-
-
Formation of Isomeric Thiazoles: When using N-substituted thioureas, there is a possibility of forming isomeric thiazole products, especially under acidic conditions.[2]
-
Prevention: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-(N-substituted amino)thiazole isomer.[2]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of reactants and solvents? A: Reactant and solvent purity is paramount for a successful Hantzsch synthesis. Impurities in the α-haloketone or thioamide can lead to the formation of byproducts, which lowers the yield and complicates purification.[1] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.
Q2: Can the choice of solvent significantly impact the reaction outcome? A: Absolutely. The solvent influences both the reaction rate and the final yield. Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction.[5] Alcohols like ethanol and methanol are common choices.[1] It is advisable to perform small-scale solvent screening to find the optimal solvent for your specific substrates.
Q3: What is the typical temperature range for the Hantzsch thiazole synthesis, and how does it affect the reaction? A: The optimal temperature can vary significantly. Conventional heating methods often require refluxing for several hours.[6] However, microwave-assisted synthesis can dramatically shorten reaction times to just a few minutes and may be conducted at temperatures around 90-130°C.[6] It is important to find a balance, as excessive heat can lead to the decomposition of reactants and the formation of byproducts.
Q4: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product. This allows you to determine when the reaction is complete.
Q5: My product is difficult to purify. What purification methods are recommended? A: For solid products, recrystallization is a common and effective purification technique.[4] If the product is an oil or if recrystallization is ineffective, silica gel column chromatography is the method of choice. For basic thiazole products, an acid-base extraction can be employed to separate them from neutral byproducts.[4]
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 h | 50 | [4] |
| 2 | Ethanol | Reflux | 3.5 h | 65 | [4] |
| 3 | Methanol | Reflux | 3.5 h | 58 | [4] |
| 4 | 1-Butanol | Reflux | 3.5 h | 75 | [4] |
| 5 | 2-Propanol | Reflux | 3.5 h | 70 | [4] |
| 6 | Ethanol/Water (1:1) | Reflux | 3.5 h | 87 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 65 | 3.5 h | 90 | [4] |
| 2 | Microwave Irradiation | Room Temperature | 2 h | 90 | [4] |
| 3 | Conventional Heating (Methanol) | Reflux | 8 h | Lower | [6] |
| 4 | Microwave Irradiation (Methanol) | 90 | 30 min | 95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.
-
Add the thioamide (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using TLC. Reaction times can range from a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[3]
-
Collect the resulting precipitate by vacuum filtration and wash it with cold ethanol or water.[3]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Purification of Thioamides by Recrystallization
-
Solvent Selection: Choose a solvent in which the thioamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thioamides include ethanol, methanol, and isopropanol.[5]
-
Dissolution: Place the crude thioamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the thioamide is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[5]
Protocol 3: General Recrystallization Protocol for Thiazole Products
-
Solvent Selection: Identify a suitable solvent or solvent system. Ethanol, methanol, or mixtures like ethyl acetate/hexane are often effective.[4] The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude thiazole product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.[5]
-
Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.[3]
Visualizations
Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.
Caption: Prevention strategies for common side reactions.
References
- 1. synarchive.com [synarchive.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. rubingroup.org [rubingroup.org]
- 4. benchchem.com [benchchem.com]
- 5. CN105777597A - Method for preparing thioacetamide - Google Patents [patents.google.com]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Recrystallization of 2-Phenylthiazole Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-phenylthiazole derivatives using recrystallization techniques. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of 2-phenylthiazole derivatives in a question-and-answer format.
Q1: My 2-phenylthiazole derivative is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.
-
Solvent Choice: Ensure the chosen solvent has a similar polarity to your 2-phenylthiazole derivative. The principle of "like dissolves like" is a good starting point.[1] For many 2-phenylthiazole derivatives, polar protic solvents like ethanol and methanol, or polar aprotic solvents such as acetone and ethyl acetate, are effective.
-
Solvent Volume: Add the hot solvent in small increments to your compound near the solvent's boiling point.[2] If the compound does not dissolve after adding a significant amount of solvent, it is likely that the solvent is not suitable.
-
Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.[2]
Q2: No crystals are forming even after the solution has cooled. What is the problem?
A2: The absence of crystal formation is often due to using too much solvent or the solution being supersaturated.
-
Excess Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[3] You can remedy this by evaporating some of the solvent to concentrate the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1]
-
Seeding: Add a tiny crystal of the pure 2-phenylthiazole derivative (a "seed crystal") to the solution.
-
-
Patience: Crystallization can sometimes be a slow process. Allow sufficient time for the crystals to form.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Slower Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process. Rapid cooling often leads to the formation of an oil or a precipitate instead of pure crystals.[4]
-
Change Solvent: If the problem persists, consider using a solvent with a lower boiling point or a solvent mixture.
Q4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove the colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.
-
Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.
-
Hot Filtration: Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.[1] Be cautious as the fine charcoal particles can pass through the filter paper if not done carefully.
-
Caution: Do not add activated charcoal to a boiling solution, as it can cause vigorous frothing.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 2-phenylthiazole derivatives?
A1: The ideal solvent will dissolve the 2-phenylthiazole derivative well at high temperatures but poorly at low temperatures. Common and effective solvents for these compounds include ethanol, methanol, acetone, ethyl acetate, and solvent mixtures such as ethanol-water.[5][6][7][8] The choice of solvent will depend on the specific substituents on the phenyl and thiazole rings.
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the compound.[2] This creates a saturated solution that will yield a good recovery of crystals upon cooling. It is best to add the hot solvent portion-wise until the solid is just dissolved.
Q3: Is it better to cool the solution slowly or quickly?
A3: Slow cooling is crucial for the formation of large, pure crystals.[4] Rapid cooling can cause the compound to precipitate out of solution, trapping impurities within the crystal lattice. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal recovery.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield:
-
Use the minimum amount of hot solvent necessary for dissolution.
-
Allow the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]
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If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the filtrate and cool it again to obtain a second crop of crystals.
Data Presentation
Table 1: Common Solvents for Recrystallization of 2-Phenylthiazole Derivatives
| Solvent | Type | Polarity | General Suitability |
| Methanol | Polar Protic | High | Often a good choice, especially for more polar derivatives. Used for recrystallizing 2-amino-4-phenylthiazole.[5] |
| Ethanol | Polar Protic | High | A versatile solvent for many thiazole derivatives.[8] Can be used in a mixture with water. |
| Acetone | Polar Aprotic | High | Effective for a range of polarities. Its volatility makes it easy to remove. |
| Ethyl Acetate | Polar Aprotic | Medium | A good solvent for compounds of intermediate polarity. |
| Toluene | Non-polar | Low | Suitable for less polar 2-phenylthiazole derivatives. |
| Hexane | Non-polar | Low | Generally used as an anti-solvent in a solvent mixture due to the low solubility of most thiazole derivatives. |
| Ethanol/Water | Mixture | Variable | A common and effective solvent pair. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. |
Table 2: Illustrative Quantitative Solubility of Selected 2-Phenylthiazole Derivatives
Disclaimer: The following data is illustrative and predictive, based on general solubility principles. Experimental verification is essential for precise applications.
| Compound | Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| 2-Phenylthiazole | Ethanol | ~1.5 | ~25 |
| 2-Amino-4-phenylthiazole | Methanol | ~0.8 | ~15 |
| N-(4-phenylthiazol-2-yl)acetamide | Acetone | ~2.0 | ~30 |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of a 2-Phenylthiazole Derivative
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Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude 2-phenylthiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by drawing air through them on the filter funnel. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Specific Protocol: Recrystallization of 2-Amino-4-phenylthiazole from Methanol
This protocol is adapted from a literature procedure for the synthesis of 2-amino-4-phenylthiazole.[5]
-
Dissolution: The crude 2-amino-4-phenylthiazole product is placed in an Erlenmeyer flask. Methanol is added, and the mixture is heated to reflux with stirring until the solid is completely dissolved. Use the minimum amount of hot methanol necessary.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature.
-
Cooling: Once at room temperature, the flask is placed in an ice bath to further promote crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried.
Mandatory Visualization
Caption: General workflow for the recrystallization of 2-phenylthiazole derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. amherst.edu [amherst.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. athabascau.ca [athabascau.ca]
How to remove unreacted starting materials from 4-Bromo-2-phenylthiazole
Technical Support Center: Purification of 4-Bromo-2-phenylthiazole
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve high purity and yield in your experiments.
Section 1: Initial Work-up and Crude Product Handling
The initial steps following the completion of the synthesis are critical for a successful purification. The common synthesis of this compound via a Hantzsch-type reaction between a benzamide equivalent (like benzamide or thiobenzamide) and an α-haloketone (typically 2,4'-dibromoacetophenone) often results in a complex crude mixture.
Q1: My reaction is complete. What is the best general procedure for the initial work-up to isolate the crude product?
A1: The primary goal of the work-up is to separate the organic product from inorganic salts, the reaction solvent, and highly polar or acidic/basic impurities. A standard liquid-liquid extraction is the most effective first step.
-
Rationale: This procedure leverages the differential solubility of the product and impurities between an aqueous and an immiscible organic solvent. This compound is a non-polar compound and will preferentially partition into the organic layer, while salts and other polar materials will remain in the aqueous layer.
Recommended Protocol: General Work-up
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (e.g., HBr) formed during the reaction. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM). Shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the organic layer. If DCM was used, this will be the bottom layer; for ethyl acetate, it will be the top layer.
-
Washing: Wash the collected organic layer sequentially with:
-
1M HCl (to remove basic impurities like unreacted benzamidine).
-
Saturated aqueous NaHCO₃ (to remove any remaining acid).
-
Brine (saturated NaCl solution) to remove residual water and break up any emulsions.[1]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Q2: After rotovapping, my crude product is a dark, sticky oil instead of a solid. How can I improve its handling properties before further purification?
A2: Oiling out is common and is usually due to the presence of residual solvents or impurities that depress the melting point of the product. Trituration is an effective technique to induce crystallization and remove highly soluble impurities.
-
Rationale: Trituration involves washing the crude oil with a solvent in which the desired product is poorly soluble, but the impurities are highly soluble. This process washes away contaminants and often provides enough mechanical and chemical stimulation to induce the crystallization of the product.
Recommended Protocol: Trituration
-
Place the crude oil in a flask.
-
Add a small volume of a non-polar solvent, such as hexanes or diethyl ether.
-
Using a glass rod, scratch the inside of the flask below the solvent level while swirling the mixture.[1]
-
Continue this process until a solid precipitate forms.
-
Collect the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid in vacuo. This solid is now more suitable for recrystallization or column chromatography.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2]
Q3: How do I select the optimal solvent for recrystallizing this compound?
A3: The ideal solvent will dissolve the crude product completely when hot but will allow the pure this compound to crystallize upon cooling, leaving impurities behind in the solution.
-
Rationale: Solubility is a function of temperature. A steep solubility curve is desired for efficient recrystallization.[2] Based on the properties of similar aromatic thiazoles, a moderately polar solvent is often a good starting point.
Solvent Screening Protocol:
-
Place a small amount of your crude solid (approx. 20-30 mg) into several different test tubes.
-
To each tube, add a few drops of a different test solvent (see table below) at room temperature. A good candidate solvent will not dissolve the solid at this stage.
-
Heat the tubes that did not show solubility. A good solvent will now dissolve the solid completely.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The best solvent will be the one from which clean, well-formed crystals precipitate.[3]
| Solvent System | Rationale for Use | Boiling Point (°C) |
| Ethanol | Often effective for moderately polar aromatic compounds. | 78 |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. | 82 |
| Hexanes/Ethyl Acetate | A co-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexanes until cloudy. Good for tuning polarity. | ~69-77 |
| Toluene | Good for compounds that are difficult to dissolve. | 111 |
Q4: My recrystallization isn't working. The product is "oiling out" or my recovery is very low. What should I do?
A4: These are common recrystallization problems that can be solved by adjusting the procedure.
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly. Scratching the flask with a glass rod can help initiate crystallization.[1]
-
-
Low Recovery: This typically means the product has significant solubility in the cold solvent, or too much solvent was used.
-
Solution: Before filtering, cool the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[2] If recovery is still low, you can try to partially evaporate the solvent from the filtrate and cool it again to recover a second crop of crystals (which should be checked for purity).
-
Section 3: Purification by Column Chromatography
When recrystallization is ineffective, or when impurities have similar polarities to the product, flash column chromatography is the method of choice.[4]
Q5: When is column chromatography the necessary choice for purifying this compound?
A5: Chromatography is necessary when:
-
Multiple impurities are present.
-
Impurities have very similar solubility profiles to the product, making recrystallization difficult.
-
The product is an oil at room temperature.
-
The main impurities are unreacted starting materials which are structurally similar to the product.
Q6: How do I determine the right mobile phase (eluent) for column chromatography?
A6: The ideal mobile phase should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. The target Rf (retention factor) for the desired compound should be between 0.25 and 0.40 for optimal separation on a column.[4][5]
-
Rationale: TLC is a rapid, small-scale version of column chromatography. The Rf value on TLC is a reliable predictor of a compound's behavior on a silica gel column. An Rf in the 0.25-0.40 range ensures the compound moves down the column efficiently but allows for separation from faster and slower-moving impurities.
Recommended Eluent Systems for TLC Analysis: Start with a low polarity mixture and gradually increase the amount of the polar solvent.
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
98:2 Hexanes:Dichloromethane (if impurities are very non-polar)
Section 4: Removing Specific Starting Materials
Q7: My TLC analysis shows a spot corresponding to unreacted 2,4'-dibromoacetophenone. How can I remove it?
A7: 2,4'-Dibromoacetophenone is a ketone and is significantly more polar than the this compound product due to the carbonyl group.[6][7] This difference in polarity is the key to its removal.
-
Physicochemical Properties Comparison:
Compound Key Functional Group Polarity Melting Point (°C) This compound Thiazole, Phenyl Low ~55-59[8] | 2,4'-Dibromoacetophenone | Ketone, Phenyl | Moderate | 108-110[6] |
-
Removal Strategy:
-
Column Chromatography: This is the most reliable method. The product, being less polar, will elute from the column first, followed by the more polar 2,4'-dibromoacetophenone. Use a solvent system determined by TLC (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Recrystallization: Careful recrystallization from a solvent like ethanol can also be effective. The product should crystallize upon cooling, while the more soluble ketone may remain in the mother liquor.
-
Q8: How do I remove unreacted benzamide?
A8: Benzamide is an amide with a much higher melting point and different solubility characteristics compared to the product. It is also significantly more polar.[9][10]
-
Physicochemical Properties Comparison:
Compound Key Functional Group Polarity Melting Point (°C) This compound Thiazole, Phenyl Low ~55-59[8] | Benzamide | Amide | High | 125-128[9] |
-
Removal Strategy:
-
Aqueous Wash: If not already performed during the initial work-up, dissolving the crude product in an organic solvent (like ethyl acetate) and washing with 1M HCl can help remove some of the benzamide. While amides are neutral, they have some basic character and their solubility in aqueous acid is higher than the thiazole product.
-
Filtration/Trituration: Benzamide is poorly soluble in many common organic solvents like DCM and hexanes.[11] Triturating the crude mixture with cold DCM may cause the benzamide to remain as a solid that can be filtered off.
-
Column Chromatography: Benzamide is very polar and will stick strongly to the silica gel baseline in typical non-polar eluent systems. The this compound product will elute easily, leaving the benzamide adsorbed to the top of the column.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 7. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-phenylthiazole 97 57516-16-2 [sigmaaldrich.com]
- 9. Benzamide | 55-21-0 [chemicalbook.com]
- 10. Benzamide - Wikipedia [en.wikipedia.org]
- 11. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 4-Bromo-2-phenylthiazole during purification
Welcome to the Technical Support Center for 4-Bromo-2-phenylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during purification and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during purification?
A1: The main degradation pathways for this compound during purification are believed to be:
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Dehalogenation: Cleavage of the carbon-bromine (C-Br) bond, particularly under harsh conditions such as exposure to strong bases, certain metal catalysts, or photolytic conditions in hydrogen-donating solvents.
-
Hydrolysis: While the thiazole ring is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring opening or other hydrolytic degradation.
-
Acid-Catalyzed Degradation: Interaction with acidic stationary phases, such as silica gel, can lead to degradation, especially for nitrogen-containing heterocyclic compounds.
Q2: My this compound appears to be degrading on the silica gel column. What can I do?
A2: Degradation on a silica gel column is a common issue for basic nitrogen-containing heterocycles due to the acidic nature of silica. Consider the following solutions:
-
Use a less acidic stationary phase: Neutral alumina is an excellent alternative to silica gel for the purification of basic compounds and can prevent acid-catalyzed degradation.
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine (1-2% in the eluent), before packing the column.
-
Optimize your solvent system: A more polar solvent system might reduce the interaction time between your compound and the silica gel, potentially minimizing degradation. However, this could also lead to poorer separation.
Q3: What are the recommended solvent systems for the purification of this compound?
A3: For column chromatography, a common solvent system is a mixture of a non-polar solvent like heptane or hexane and a moderately polar solvent like ethyl acetate. A typical starting point is a gradient of 0% to 20% ethyl acetate in heptane. For recrystallization, solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature are ideal. Heptane, hexane, or ethanol have been reported for similar compounds.
Q4: How can I monitor the purity and detect degradation of this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of your fractions during column chromatography and to check for degradation. A potential degradation product, 2-phenylthiazole (the dehalogenated product), will have a different Rf value. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Degradation on Column | Test the stability of your compound on a small amount of silica gel or alumina before performing large-scale chromatography. If degradation is observed, switch to a more inert stationary phase like neutral alumina or use deactivated silica gel. |
| Irreversible Adsorption | The compound may be strongly adsorbed to the stationary phase. Try a more polar eluent system or add a small amount of a competitive binder (e.g., a few drops of methanol in your eluent) to displace the product. |
| Co-elution with Impurities | Optimize the solvent system using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary. |
Issue 2: Product Degradation During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | Avoid prolonged heating. Use the minimum amount of hot solvent necessary to dissolve the compound and cool the solution promptly but slowly to induce crystallization. |
| Solvent-Induced Degradation | If using a protic solvent like ethanol, consider switching to an aprotic solvent if degradation is suspected. Ensure the solvent is of high purity and free from acidic or basic contaminants. |
| "Oiling Out" | The compound is separating as a liquid instead of crystals. This can be due to impurities or too rapid cooling. Try adding a seed crystal, slowing down the cooling rate, or using a different recrystallization solvent. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in the reviewed literature. The following tables provide illustrative data based on the known stability of structurally related bromo-aryl and thiazole compounds to guide experimental design.
Table 1: Illustrative Stability of a Bromo-Aryl Heterocycle in Various Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Compound Class | Purity after 24h (%) | Predominant Degradation Pathway |
| Heptane | Bromo-aryl | >99% | - |
| Ethyl Acetate | Bromo-aryl | >98% | Minor hydrolysis |
| Dichloromethane | Bromo-aryl | >99% | - |
| Methanol | Bromo-aryl | ~95% | Potential for solvolysis/dehalogenation |
| Acetonitrile | Bromo-aryl | >98% | - |
Disclaimer: This data is illustrative and intended to provide a general understanding of potential stability. Actual stability of this compound may vary.
Table 2: Illustrative Effect of Temperature on the Degradation of a Bromo-Aryl Heterocycle in a Protic Solvent (e.g., Ethanol).
| Temperature (°C) | Half-life (t½) (hours) |
| 25 | > 100 |
| 50 | ~ 48 |
| 75 | ~ 12 |
Disclaimer: This data is illustrative. The rate of degradation is highly dependent on the specific compound and conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% heptane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the initial eluent through the packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Start with a non-polar eluent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography (Neutral Alumina)
This protocol is recommended if acid-catalyzed degradation is observed on silica gel.
-
Stationary Phase Selection: Use activated, neutral alumina (Brockmann I), and consider deactivating it slightly with water (e.g., by adding 3-6% w/w water) to reduce activity if necessary.
-
Column Packing and Elution: Follow the same general procedure as for silica gel chromatography. The optimal solvent system may differ and should be determined by TLC on alumina plates.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of a potential solvent (e.g., heptane, hexane, or ethanol). Heat the mixture to boiling. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity or yield during purification.
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of Bromothiazoles
Welcome to the Technical Support Center for optimizing catalyst selection in cross-coupling reactions involving bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for the functionalization of bromothiazoles?
A1: The most prevalent cross-coupling reactions for bromothiazoles are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of functional groups onto the thiazole core.[1][2][3]
Q2: Which palladium catalyst and ligand combinations are generally recommended for Suzuki-Miyaura coupling of bromothiazoles?
A2: For Suzuki-Miyaura couplings of bromothiazoles, palladium-based catalysts are most commonly used. A typical system includes a palladium precursor like Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) source such as Pd(PPh₃)₄.[4] The choice of ligand is critical for success. For challenging substrates, including electron-rich or sterically hindered bromothiazoles, bulky and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often more effective than traditional ligands like PPh₃.[3][5]
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for a bromothiazole substrate?
A3: The key parameters to optimize are the choice of the palladium catalyst and ligand, the type and amount of base used, the solvent, and the reaction temperature.[1] Each of these factors can significantly impact the reaction yield, selectivity, and the formation of side products.[1]
Q4: How do I choose the right base for my cross-coupling reaction with a bromothiazole?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[6] For Suzuki couplings, common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are frequently used.[5] The choice of base should be made carefully to ensure it is strong enough to promote the reaction without causing degradation of the starting materials or products.[1]
Q5: Can I perform a selective cross-coupling on a thiazole with multiple halogen substituents?
A5: Yes, selective functionalization is possible based on the differential reactivity of carbon-halogen bonds. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[7] This allows for the selective coupling at the more reactive site, typically leaving the less reactive halogen available for subsequent transformations.[1]
Troubleshooting Guides
Issue 1: Low or No Yield
Q: My cross-coupling reaction with a bromothiazole is giving low or no yield. What are the first troubleshooting steps?
A: When faced with low or no product yield, a systematic approach is essential. Here are the initial checkpoints:
-
Verify Reagent Quality: Ensure all starting materials, especially the coupling partner (e.g., boronic acid, amine), solvent, and base are pure and anhydrous.[8] Moisture and oxygen can significantly inhibit the reaction.[8]
-
Check Catalyst Activity: The palladium source and ligands are critical. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[8] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced palladacycle precatalyst for more reliable generation of the active catalyst.[1][8]
-
Ensure an Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[6][8] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.[5][6]
-
Optimize Reaction Temperature: The temperature may be too low for the oxidative addition step, which can be rate-determining.[8] A gradual increase in temperature may be beneficial; however, excessive heat can lead to catalyst decomposition.[6][8]
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Common side reactions in cross-coupling reactions include homocoupling and hydrodehalogenation.
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). This is often caused by the presence of oxygen.
-
Solution: Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[9]
-
-
Hydrodehalogenation (or Protodebromination): This is the replacement of the bromine atom on the thiazole with a hydrogen atom. This can be caused by traces of water or certain bases.[5]
-
Solution: Use anhydrous solvents and reagents. Consider using a milder base or lowering the reaction temperature.[5]
-
Issue 3: Catalyst Deactivation
Q: My reaction mixture turns black and the reaction stalls. What is happening and how can I prevent it?
A: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[8] This is a common cause of catalyst deactivation.
-
Common Causes and Prevention Strategies:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst.[8] Rigorous degassing and maintaining an inert atmosphere are crucial.[8]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate.[8] Using bulky, electron-rich ligands can form more stable complexes. Increasing the ligand-to-palladium ratio can also be beneficial.[8]
-
High Temperatures: Prolonged heating at elevated temperatures can accelerate catalyst decomposition.[8] Optimize the reaction to proceed at the lowest effective temperature.[8]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromothiazoles
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5-Bromo-2-chlorobenzothiazole |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | 5-Bromo-2-chlorobenzothiazole |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80-100 | - | - | 2-Bromo-5-iodothiazole |
Note: This data is compiled from various sources and represents typical results. Optimization for specific substrates is often necessary.[1][2]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Bromothiazoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 80-110 |
| G3/G4 Palladacycle | BrettPhos | Cs₂CO₃ | Toluene | 100 |
Note: The choice of ligand is often dependent on the nature of the amine (primary, secondary, bulky, etc.).[4][5][10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromothiazole
-
To an oven-dried reaction vessel, add the bromothiazole (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[1]
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(dppf) at 2-5 mol%).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.[1]
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Bromothiazole
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene), followed by the bromothiazole (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[4]
General Procedure for Sonogashira Coupling of a Bromothiazole
-
To a dry flask, add the bromothiazole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 5-10 mol%).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).[1]
-
Add the terminal alkyne (1.2-1.5 eq.) dropwise.[1]
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.[1]
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 2-Phenylthiazole at the C4 Position
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthetic challenges in functionalizing the C4 position of the 2-phenylthiazole scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is the selective functionalization of the C4 position of 2-phenylthiazole challenging?
A1: The primary challenge lies in controlling regioselectivity. The thiazole ring has multiple reactive C-H bonds, primarily at the C4 and C5 positions. The electronic properties of the heterocycle often favor functionalization at the C5 position, which is more electron-rich and susceptible to electrophilic attack. Achieving selective C-H activation or substitution at the C4 position requires overcoming this inherent reactivity preference, often necessitating specific catalysts or directing group strategies to steer the reaction to the desired site.[1][2]
Q2: My direct C-H arylation reaction is producing a mixture of C4 and C5 isomers. How can I improve C4 selectivity?
A2: Achieving high C4 selectivity in C-H activation is a common hurdle. The outcome is highly dependent on the catalytic system and reaction conditions.
-
Catalyst and Ligand Choice: The coordination of the catalyst (e.g., Palladium, Ruthenium) to the thiazole is critical. The ligand plays a crucial role in the steric and electronic environment of the catalytic center. Screening different ligands is often necessary.
-
Directing Groups: Employing a directing group can lock the catalyst in proximity to the C4-H bond, significantly enhancing regioselectivity.[3]
-
Solvent and Additives: The polarity of the solvent and the nature of additives (like acids or bases) can influence the reaction pathway and selectivity.
Q3: I am attempting a C4-functionalization and observing very low to no product yield. What are the common causes?
A3: Low yields can stem from several factors:
-
Catalyst Inactivity: The transition metal catalyst may be poisoned by impurities or may have decomposed. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. C-H activation often requires elevated temperatures to proceed. A systematic optimization of these conditions is recommended.
-
Steric Hindrance: In some cases, bulky substituents on the 2-phenyl ring or the coupling partner can sterically hinder the reaction at the C4 position.[4] Molecular modeling suggests that substituents at the C4 position can lead to steric clashes, potentially increasing the energy barrier for the reaction.[4]
Q4: Are there alternative strategies to direct C-H activation for introducing substituents at the C4 position?
A4: Yes, a classic and effective alternative is a halogenation-cross-coupling sequence. This involves first selectively installing a halogen (e.g., Bromine or Iodine) at the C4 position. This pre-functionalized intermediate can then participate in a wide variety of well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups with high fidelity. The initial selective halogenation remains the key challenge in this approach.
Troubleshooting Guides
Table 1: Troubleshooting Poor Regioselectivity (C4 vs. C5)
| Problem | Possible Cause | Suggested Solution |
| Mixture of C4/C5 isomers | Inherent electronic preference for C5 position. | Modify the electronic nature of the substrate if possible. Consider a different synthetic strategy. |
| Ligand does not provide sufficient steric bulk or electronic bias to favor C4. | Screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify one that promotes C4 selectivity. | |
| Reaction conditions (solvent, temperature) favor the C5 pathway. | Systematically vary the solvent and temperature. Sometimes, lower temperatures can enhance selectivity. | |
| Lack of a directing group to guide the catalyst. | Introduce a removable directing group onto the 2-phenylthiazole scaffold that positions the catalyst for C4 C-H activation.[3] |
Table 2: Troubleshooting Low Yield in C-H Functionalization Reactions
| Problem | Possible Cause | Suggested Solution |
| No or low conversion | Inactive or decomposed catalyst. | Use fresh catalyst and ensure an inert atmosphere. Purify all solvents and reagents. |
| Reaction temperature is too low. | Incrementally increase the reaction temperature. Monitor for substrate decomposition. | |
| Incorrect choice of base or additive. | Screen different inorganic or organic bases (e.g., K₂CO₃, KOAc). Some reactions benefit from acidic additives.[5] | |
| Product decomposition | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC/MS to avoid over-reaction. |
| Product is sensitive to air or moisture during workup. | Perform the workup and purification under an inert atmosphere if the product is unstable. |
Experimental Protocols & Data
Protocol: Palladium-Catalyzed Direct C4-Arylation of 2-Phenylthiazole
This protocol describes a general procedure for the direct C-H arylation of 2-phenylthiazole at the C4 position using a palladium catalyst.
Materials:
-
2-Phenylthiazole
-
Aryl Bromide (Ar-Br)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenylthiazole (1.0 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with dry Argon three times.
-
Add anhydrous DMAc (3 mL) and PivOH (0.3 mmol) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Example Yields for C4-Arylation of 2-Phenylthiazole
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-(p-tolyl)-2-phenylthiazole | 78 |
| 2 | 4-Bromoanisole | 4-(4-methoxyphenyl)-2-phenylthiazole | 72 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-phenyl-4-(4-(trifluoromethyl)phenyl)thiazole | 65 |
| 4 | 3-Bromopyridine | 2-phenyl-4-(pyridin-3-yl)thiazole | 58 |
Visualizations
References
- 1. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
TLC solvent systems for monitoring 4-Bromo-2-phenylthiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor reactions involving 4-Bromo-2-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is a good starting TLC solvent system for a reaction with this compound?
A1: A common starting point for many organic reactions is a mixture of a non-polar and a moderately polar solvent. For this compound, which is a relatively non-polar aromatic compound, a good initial system to try is 4:1 Hexane/Ethyl Acetate.[1] You can then adjust the ratio based on the observed separation. If your product is expected to be significantly more polar, you might start with a 1:1 mixture.[1]
Q2: How do I choose a solvent system if my starting material and product have very similar polarities?
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[4][5]
-
High Polarity : Very polar compounds can streak. Adding a small amount of a polar solvent like methanol can sometimes improve the spot shape.[6]
-
Acidic or Basic Compounds : If your compound is acidic or basic, it can interact strongly with the silica gel (which is slightly acidic), causing streaking. Adding a small percentage (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this issue.[6][7]
Q4: I don't see any spots on my TLC plate after developing. What should I do?
A4: There are a few possible reasons for not seeing any spots:
-
Sample is too dilute : Your compound's concentration might be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between each application.[4][5]
-
Compound is not UV-active : this compound and many of its derivatives are aromatic and should be visible under UV light (254 nm).[5] However, if your product lacks a chromophore, you may need to use a chemical stain (e.g., potassium permanganate or iodine) for visualization.
-
Compound evaporated : If your compound is volatile, it may have evaporated from the plate.[5]
-
Solvent level too high : If the solvent level in the developing chamber is above the origin line where you spotted your sample, the compound will dissolve into the solvent pool instead of running up the plate.
Q5: How can I confirm if a new spot on the TLC is my product?
A5: To tentatively identify your product spot, you can use the "co-spotting" technique. On the origin line of the TLC plate, apply a spot of your starting material, a spot of the reaction mixture, and a "co-spot" where you apply the starting material and the reaction mixture on top of each other. After developing the plate, the starting material spot in the reaction mixture lane should have the same Rf value as your starting material reference spot. Any new spot is potentially your product. If the starting material and product spots are very close, the co-spot will appear as a single, elongated spot if the reaction is incomplete.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| All spots remain at the baseline (Rf ≈ 0) | The solvent system is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of Ethyl Acetate. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol.[2] |
| All spots run with the solvent front (Rf ≈ 1) | The solvent system is too polar, causing all compounds to travel with the mobile phase without sufficient interaction with the silica gel. | Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of Hexane. |
| Spots are crescent-shaped or distorted | The TLC plate may have been placed in the developing chamber at an angle, or the chamber was disturbed during development. | Ensure the TLC plate is placed vertically in the chamber and that the chamber remains undisturbed during elution.[5] |
| The solvent front is uneven | The bottom edge of the TLC plate is not level, or the silica gel has been chipped at the bottom. This can also happen if the plate is touching the side of the chamber. | Cut the bottom of the plate to ensure a straight edge.[7] Make sure the plate is not in contact with the chamber walls. |
| Reaction is run in a high-boiling solvent (e.g., DMF, DMSO) and the TLC is smeared | The high-boiling solvent does not evaporate after spotting and interferes with the chromatography. | After spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[2] |
Recommended TLC Solvent Systems
The ideal solvent system will depend on the specific reaction and the polarity of the resulting product. The following table provides starting points for common reactions involving this compound.
| Reaction Type | Starting Material (Relative Polarity) | Typical Product (Relative Polarity) | Suggested Starting Solvent System (v/v) | Notes |
| General Screening | This compound | N/A | 4:1 Hexane / Ethyl Acetate | A good starting point for many non-polar to moderately polar compounds.[1] |
| Suzuki Coupling | This compound (Aryl Bromide) | 4-Aryl-2-phenylthiazole (Biaryl) | 9:1 to 4:1 Hexane / Ethyl Acetate | The product is often less polar than the starting boronic acid but may have similar polarity to the starting bromide. Adjust polarity based on the substituent. |
| Heck Coupling | This compound (Aryl Bromide) | 4-Alkenyl-2-phenylthiazole (Stilbene derivative) | 9:1 to 4:1 Hexane / Ethyl Acetate | The product's polarity will depend on the nature of the alkene used.[8] |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Product with N, O, or S linkage | 4:1 to 1:1 Hexane / Ethyl Acetate or Dichloromethane / Methanol | Products are often more polar than the starting material. A more polar solvent system may be required. |
Experimental Protocols
General Protocol for Monitoring a Suzuki Coupling Reaction by TLC
This protocol outlines the general steps for monitoring the progress of a Suzuki coupling reaction between this compound and an arylboronic acid.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)[9]
-
Developing chamber
-
Capillary tubes for spotting[4]
-
Eluent (e.g., 4:1 Hexane/Ethyl Acetate)
-
UV lamp (254 nm)[5]
-
Reaction mixture
-
Reference sample of this compound
Procedure:
-
Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark positions for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, take up a small amount of a dilute solution of your starting material (this compound) and touch it briefly to the origin line in the "SM" lane.
-
RM Lane: At a specific time point (e.g., t = 1 hour), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in the "RM" lane.
-
Co-spot Lane: Spot the starting material in the "C" lane, and then spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analyze the Results: Compare the spots. The starting material spot in the "RM" lane should correspond to the "SM" reference spot. A new spot appearing in the "RM" lane is likely your product. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
-
Continue Monitoring: Repeat steps 3-6 at regular intervals (e.g., every 1-2 hours) to monitor the disappearance of the starting material and the formation of the product until the reaction is complete.[8][10][11]
Visualizations
Caption: Workflow for selecting an appropriate TLC solvent system.
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming low reactivity in nucleophilic substitution of 4-Bromo-2-phenylthiazole
Welcome to the technical support center for synthetic applications of 4-bromo-2-phenylthiazole. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the low reactivity of this substrate in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my direct nucleophilic aromatic substitution (SNAr) reaction with this compound failing or giving very low yields?
A1: The low reactivity of this compound in classical SNAr reactions is a common issue stemming from several electronic factors.
-
Position of the Leaving Group: The bromine atom is at the C4 position of the thiazole ring. For nucleophilic aromatic substitution on thiazoles and related benzothiazoles, the C2 position is significantly more activated due to the strong electron-withdrawing effect of the adjacent nitrogen atom.[1] This effect is diminished at the C4 position.
-
Lack of Strong Activating Groups: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[2][3][4] The 2-phenylthiazole scaffold itself does not provide sufficient activation at the C4-position to facilitate the attack of many nucleophiles under standard conditions. The intermediate carbanion (Meisenheimer complex) that forms during the reaction is not sufficiently stabilized, making its formation energetically unfavorable.[4]
Q2: How can I optimize my experimental conditions to improve the success rate of a direct SNAr reaction?
A2: While challenging, it is sometimes possible to achieve substitution by rigorously optimizing reaction conditions. If you wish to proceed with a classical SNAr approach, consider the following adjustments. Many SNAr reactions require heating to overcome the activation energy barrier.[5]
Troubleshooting Guide for SNAr Reactions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Gradually increase the temperature, potentially to reflux conditions.[5][6] | Provides the necessary activation energy for the formation of the high-energy Meisenheimer intermediate. |
| Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP.[5] | These solvents effectively solvate the counter-ion of the nucleophile, increasing the nucleophile's reactivity.[5] Protic solvents can form hydrogen bonds, reducing nucleophilicity.[5] |
| Nucleophile | Use the strongest possible nucleophile that is compatible with your substrate. | A more potent nucleophile is more likely to attack the electron-deficient ring. Negatively charged nucleophiles are generally stronger.[7] |
| Base | If your nucleophile is neutral (e.g., an amine or alcohol), add a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃). | The base deprotonates the nucleophile, increasing its nucleophilicity and driving the reaction forward. |
Q3: My SNAr reaction is still not viable. What are the modern alternatives for forming Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O) bonds at the C4 position?
A3: For unactivated aryl halides like this compound, transition-metal-catalyzed cross-coupling reactions are the methods of choice. They offer broader substrate scope and generally proceed under milder conditions than harsh classical methods.[8]
-
For C-N Bond Formation (Amination): The Buchwald-Hartwig Amination is a powerful, palladium-catalyzed reaction for coupling amines with aryl halides.[8][9][10] It is highly versatile and tolerant of a wide range of functional groups.
-
For C-N, C-O, and C-S Bonds: The Ullmann Condensation is a copper-catalyzed reaction that can form C-N (Goldberg reaction), C-O, and C-S bonds.[11][12] While traditional Ullmann reactions required harsh conditions, modern protocols with specialized ligands have made them much more practical.[11][13]
Logical Workflow for C-X Bond Formation
Caption: Decision-making workflow for functionalizing this compound.
Q4: I need to couple an aryl or vinyl group to the C4 position. Which reaction should I use?
A4: For C-C bond formation, the Suzuki-Miyaura cross-coupling reaction is the most widely used and robust method.[14] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[15] Its key advantages include mild reaction conditions, commercial availability of a vast number of boronic acids, and high functional group tolerance.[14][16] There are reports of successful Suzuki couplings on similar 4-bromothiazole systems.[17][18]
Experimental Protocols & Key Methodologies
Protocol 1: General Procedure for Buchwald-Hartwig Amination (C-N Coupling)
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amines.
-
Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst, and the appropriate phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Typical Conditions for Buchwald-Hartwig Amination
| Component | Examples | Typical Loading/Conc. |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Phosphine Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP[8][19] | 1.1-1.2 x Pd loading |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | 2.0-3.0 eq. |
| Solvent | Toluene, Dioxane, THF, DME | 0.1 - 0.5 M |
| Temperature | 80 - 120 °C | - |
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[19]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C-C Coupling)
This protocol provides a general method for the Suzuki coupling of this compound with various boronic acids or esters.
-
Preparation: In a flask or vial, combine this compound (1.0 eq.), the organoboron reagent (1.1-1.5 eq.), and the base.
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat 3 times).
-
Reagent Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash with saturated aqueous NaHCO₃ or water, followed by brine. Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired product.
Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Typical Loading/Conc. |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | 1-5 mol% |
| Ligand (if needed) | SPhos, XPhos, P(o-tol)₃, P(t-Bu)₃ | 1.1-1.2 x Pd loading |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | 2.0-3.0 eq. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME, THF | 0.1 - 0.5 M |
| Temperature | 80 - 110 °C | - |
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
Technical Support Center: Reactions Involving 4-Bromo-2-phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-phenylthiazole. The following information is designed to address common issues encountered during the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A typical aqueous work-up procedure involves diluting the reaction mixture with an organic solvent, followed by a series of washes with aqueous solutions to remove byproducts.[1] The organic layer is then dried, filtered, and the solvent is removed by rotary evaporation to yield the crude product, which can then be purified.[1][2]
Q2: How can I remove metal-based catalysts, such as palladium, after a cross-coupling reaction (e.g., Suzuki coupling)?
To remove metal ions from a catalyst, you can wash the reaction mixture with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid disodium salt (EDTA-4Na).[3] Another common method is to filter the cooled reaction mixture through a pad of Celite.[4]
Q3: My this compound derivative appears to be water-soluble, making extraction difficult. What should I do?
If your product exhibits some water solubility, it is advisable to perform multiple extractions with smaller volumes of the organic solvent.[5] Using a saturated aqueous solution of sodium chloride (brine) for the final wash can help to decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out."
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Yes, compounds like (4-(Bromomethyl)phenyl)methanamine, which share reactive functional groups, are irritants and potentially harmful.[6] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] Avoid inhaling vapors and prevent contact with skin and eyes.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product After Work-up
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before initiating the work-up, monitor the reaction progress using thin-layer chromatography (TLC) to ensure the starting material has been consumed.[7] |
| Product Lost During Aqueous Extraction | If your product has some water solubility, minimize the number of aqueous washes or use a brine wash to reduce its solubility in the aqueous phase.[5] |
| Product Degradation | Some thiazole derivatives can be sensitive to acidic or basic conditions. If you suspect degradation, use neutral washes (e.g., deionized water) and avoid strong acids or bases during the work-up. |
| Catalyst Deactivation (for cross-coupling reactions) | Ensure your solvents are properly degassed to prevent catalyst oxidation.[8] If the reaction stalls, adding a fresh portion of the catalyst may help it proceed to completion.[8] |
Problem 2: Difficulty in Purifying the Crude Product by Column Chromatography
| Possible Cause | Suggested Solution |
| Compound Streaking on TLC Plate | Thiazoles can be basic due to the nitrogen atom, which can cause streaking on silica gel.[9] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent.[9] |
| Poor Separation of Product from Impurities | Experiment with different solvent systems of varying polarity. Common eluents for thiazole derivatives include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[9] A gradual increase in solvent polarity (gradient elution) can often improve separation. |
| Co-elution with Organotin or Boronic Acid Byproducts (in Suzuki or Stille couplings) | To remove organotin impurities, you can use column chromatography with silica gel that has been treated with 10% w/w anhydrous K₂CO₃.[10] For boronic acid removal, a wash with a mild aqueous base during the work-up is often effective. |
Experimental Protocols
Example Work-up Protocol for a Suzuki Coupling Reaction
This protocol is adapted from a standard procedure for Suzuki reactions of aryl bromides.[4]
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the solid palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).[4]
Visualizations
Caption: General experimental workflow for the work-up of a reaction involving this compound.
Caption: Troubleshooting guide for the purification of this compound derivatives by column chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Managing impurities in large-scale 4-Bromo-2-phenylthiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2-phenylthiazole. Our aim is to help you manage impurities and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Monitor reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature; for the Hantzsch synthesis, a gentle reflux is often effective.[1] For purification, silica gel column chromatography is a common and effective method.[2][3] |
| Presence of Unreacted Starting Materials | Insufficient reaction time; Incorrect stoichiometry of reactants. | Increase the reaction time and monitor for the disappearance of starting materials. Ensure the correct molar ratios of reactants are used. For instance, in the Hantzsch synthesis, a slight excess of thiourea may be employed.[1][4] |
| Formation of Isomeric Impurities | Reaction conditions favoring alternative cyclization pathways. | In the Hantzsch synthesis, acidic conditions can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[5] Maintaining neutral or slightly basic conditions can help minimize the formation of these byproducts. |
| Discolored Product (Yellow or Brown) | Presence of polymeric or high molecular weight impurities; Residual catalyst. | Recrystallization from a suitable solvent system, such as ethanol or heptane, can effectively remove colored impurities.[3][6] If a catalyst is used, ensure its complete removal during workup, for example, by filtration or washing.[1] |
| Difficulty in Removing a Specific Impurity | Co-elution during chromatography; Similar solubility properties. | Modify the chromatographic conditions (e.g., change the solvent system or gradient). Consider an alternative purification technique such as preparative HPLC or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for preparing 4-substituted-2-aminothiazoles, which can be further modified to yield this compound. This classic method involves the condensation of an α-haloketone with a thioamide.[1][4][7] Alternative modern approaches include microwave-assisted synthesis, which can reduce reaction times, and one-pot, multi-component reactions for improved efficiency.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: While specific impurity profiles can vary, common impurities may include unreacted starting materials like 2-bromoacetophenone and thiourea, as well as side products from competing reaction pathways. In syntheses starting from 2-amino-4-phenylthiazole, residual starting material can be an impurity. Under certain conditions, particularly acidic environments, isomeric thiazole byproducts can also form.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[4][6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[8]
Q4: What are the recommended purification methods for large-scale synthesis?
A4: For large-scale purification, silica gel column chromatography is a standard and effective method.[2][3] The choice of eluent is crucial for good separation; a common system is a mixture of heptane and ethyl acetate.[3] Recrystallization from a suitable solvent, such as ethanol or hexane, is another powerful technique for obtaining high-purity material.[3][6]
Q5: What analytical techniques are used to confirm the purity and structure of the final product?
A5: A combination of analytical techniques is typically employed to ensure the purity and structural integrity of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3][9]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis
This protocol is a precursor step for some synthetic routes to this compound.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).[1][4]
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.[1]
-
Allow the product to air dry. Further purification can be achieved by recrystallization from ethanol.[6]
Protocol 2: Synthesis of 2-Bromo-4-phenylthiazole from 2-Amino-4-phenylthiazole
Materials:
-
2-Amino-4-phenylthiazole
-
Copper(II) Bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure: This is a representative procedure and may require optimization.
-
Dissolve 2-amino-4-phenylthiazole and CuBr₂ in acetonitrile at room temperature.[3][9]
-
Add tert-butyl nitrite (or another suitable diazotizing agent like n-butyl nitrite) dropwise to the stirred solution.[3][9]
-
Heat the reaction mixture to a specified temperature (e.g., 60°C or 333 K) for a set period (e.g., 15 minutes).[3][9]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution (e.g., 0.1 M ammonia solution) to remove copper salts.[3]
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.[3]
-
Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., heptane-ethyl acetate).[3]
Visualizations
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Potential impurity formation pathways in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Characterization of 4-Bromo-2-phenylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Bromo-2-phenylthiazole and its structural analogs, 2-phenylthiazole and 4-chloro-2-phenylthiazole. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Not available in literature | Not available in literature |
| 2-Phenylthiazole | CDCl₃ | 8.10-8.07 (m, 3H), 7.89 (d, J = 8 Hz, 1H), 7.57-7.46 (m, 4H), 7.37 (t, J = 8 Hz, 1H)[1] |
| 4-Chloro-2-phenylthiazole | Not available in literature | Not available in literature |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not available in literature | Not available in literature |
| 2-Phenylthiazole | Not specified | 168.1, 144.0, 133.8, 130.3, 128.9, 126.4, 119.3 |
| 4-Chloro-2-phenylthiazole | Not available in literature | Not available in literature |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Not available in literature | Not available in literature |
| 2-Phenylthiazole | Neat | 3100, 1488, 1442, 1240, 1072, 973, 843, 761, 688[2] |
| 4-Chloro-2-phenylthiazole | Not available in literature | Not available in literature |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) and Major Fragments |
| This compound | GC-MS | Molecular Ion: 239/241 (due to Br isotopes)[3] |
| 2-Phenylthiazole | GC-MS | Molecular Ion: 161, Major Fragments: 134[2] |
| 4-Chloro-2-phenylthiazole | Not available in literature | Predicted Molecular Ion: 195/197 (due to Cl isotopes) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its volatility and interaction with the GC column. The temperature of the GC oven is typically programmed to ramp up to ensure the elution of the compound.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values, providing information about the molecular weight and structural fragments of the compound.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
Comprehensive ¹H and ¹³C NMR Analysis of 4-Bromo-2-phenylthiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for 4-Bromo-2-phenylthiazole and its structural analogs. Due to the limited availability of published experimental NMR data for this compound, this guide leverages data from closely related compounds to predict and understand its spectral characteristics. This approach offers valuable insights for researchers involved in the synthesis and characterization of novel thiazole-based compounds.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for 2-phenylthiazole and its bromo-substituted isomer, 2-Bromo-4-phenyl-1,3-thiazole. This data serves as a reference for interpreting the spectrum of this compound. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectral Data of 2-Phenylthiazole and 2-Bromo-4-phenyl-1,3-thiazole
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Phenylthiazole | CDCl₃ | 7.98 (d, J = 3.3, 1H, H-2), 7.45-7.30 (m, 5H, Ar-H), 7.35 (d, J = 3.3, 1H, H-5) | 168.0 (C-2), 143.9 (C-4), 133.8 (Ar-C), 129.8 (Ar-CH), 128.9 (Ar-CH), 126.4 (Ar-CH), 116.1 (C-5) |
| 2-Bromo-4-phenyl-1,3-thiazole [1][2][3] | DMSO-d₆ | 8.16 (s, 1H, thiazole-H), 7.92 (d, J = 7.32, 2H, Ph-H), 7.46 (t, J = 7.63, 2H, Ph-H), 7.40-6.37 (m, 1H, Ph-H) | Not Available |
Note: Specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts, coupling constants, and multiplicities, were not available in the searched scientific literature. The data for the isomer, 2-Bromo-4-phenyl-1,3-thiazole, is provided for comparative purposes.
Predicted NMR Analysis for this compound
Based on the principles of NMR spectroscopy and analysis of the provided data for analogous compounds, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR:
-
The single proton on the thiazole ring (H-5) is expected to appear as a singlet, likely in the downfield region (δ 7.0-8.0 ppm). The exact chemical shift will be influenced by the electron-withdrawing effect of the adjacent bromine atom.
-
The protons of the phenyl group will likely appear as a multiplet in the aromatic region (δ 7.2-8.0 ppm). The ortho protons may be shifted further downfield due to the proximity to the thiazole ring.
-
-
¹³C NMR:
-
The carbon atoms of the thiazole ring are expected to show distinct signals. The carbon bearing the bromine atom (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
The carbon attached to the phenyl group (C-2) will also have a characteristic chemical shift.
-
The phenyl group carbons will appear in the aromatic region (δ 120-140 ppm).
-
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of thiazole derivatives is outlined below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30° or 90° pulse angle, a spectral width of 0-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
- Acquire a proton-decoupled one-dimensional carbon spectrum.
- Typical parameters include a 30° or 90° pulse angle, a spectral width of 0-220 ppm, a relaxation delay of 2-10 seconds, and a significantly larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons in the molecule.
Structural Visualization
The following diagram illustrates the molecular structure of this compound and the numbering of the atoms for NMR signal assignment.
Caption: Molecular structure of this compound.
References
Interpreting the Mass Spectrum of 4-Bromo-2-phenylthiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of novel compounds. This guide provides a detailed interpretation of the mass spectrum of 4-Bromo-2-phenylthiazole, comparing its fragmentation pattern with that of the structurally similar 4-Bromo-5-methyl-2-phenylthiazole. The inclusion of experimental data and detailed protocols aims to offer a practical resource for laboratory application.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern influenced by the phenyl ring, the thiazole core, and the bromine atom. The molecular formula for this compound is C₉H₆BrNS, with a monoisotopic mass of approximately 238.94 Da.
A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in a pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge units (M⁺ and M+2).
Upon electron ionization, the molecule will lose an electron to form the molecular ion, which will then undergo fragmentation. The major predicted fragmentation pathways are outlined below.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure/Formula | Fragment Lost |
| 239 | 241 | [C₉H₆BrNS]⁺• (Molecular Ion) | - |
| 160 | 160 | [C₉H₆NS]⁺ | Br• |
| 134 | 134 | [C₈H₆N]⁺ | BrCS• |
| 102 | 102 | [C₇H₄N]⁺ | BrCSH₂• |
| 77 | 77 | [C₆H₅]⁺ | C₃HBrNS• |
| 51 | 51 | [C₄H₃]⁺ | C₂H₂ |
Comparative Analysis: 4-Bromo-5-methyl-2-phenylthiazole
For a practical comparison, the experimental mass spectrum of 4-Bromo-5-methyl-2-phenylthiazole offers valuable insights. The addition of a methyl group introduces alternative fragmentation pathways.
Table 2: Experimental Fragmentation Data for 4-Bromo-5-methyl-2-phenylthiazole
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity (%) | Proposed Fragment |
| 253 | 255 | 100 | [C₁₀H₈BrNS]⁺• (Molecular Ion) |
| 174 | 174 | 80 | [C₁₀H₈NS]⁺ |
| 133 | 133 | 45 | [C₉H₇N]⁺ |
| 104 | 104 | 30 | [C₇H₆N]⁺ |
| 77 | 77 | 25 | [C₆H₅]⁺ |
Note: The relative intensities are approximate and serve for comparative purposes.
The base peak in the spectrum of the methylated analog is the molecular ion, indicating its relative stability. The loss of the bromine radical is also a major fragmentation pathway, similar to the prediction for this compound.
Experimental Protocols
The following is a generalized experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-350
Fragmentation Pathways and Logical Relationships
The fragmentation of this compound can be visualized as a series of competing reactions originating from the molecular ion. The primary cleavages involve the loss of the bromine atom and fragmentation of the thiazole ring. Subsequent fragmentations of these initial product ions lead to the observed smaller ions.
Caption: Proposed fragmentation pathway for this compound.
The experimental workflow for analyzing this compound using GC-MS is a standardized procedure in analytical chemistry, ensuring reproducibility and accurate results.
Caption: General experimental workflow for GC-MS analysis.
References
X-ray Crystallography of 4-Bromo-2-phenylthiazole Derivatives: A Comparative Guide
A comprehensive analysis of the crystallographic data for 4-bromo-2-phenylthiazole and its derivatives remains challenging due to the limited availability of published crystal structures for this specific class of compounds. Extensive searches of crystallographic databases and scientific literature did not yield the crystal structure of the parent compound, this compound. However, detailed crystallographic information is available for its isomer, 2-bromo-4-phenyl-1,3-thiazole, which provides valuable insights into the structural characteristics of this family of molecules.
This guide presents a detailed examination of the crystal structure of 2-bromo-4-phenyl-1,3-thiazole and outlines the experimental protocols typically employed in such analyses. This information can serve as a foundational reference for researchers engaged in the synthesis and crystallographic study of related thiazole derivatives.
Comparison of Crystallographic Data
As the crystal structure for this compound is not publicly available, a direct comparison with its derivatives is not feasible at this time. This section, therefore, presents the detailed crystallographic data for the isomeric compound, 2-bromo-4-phenyl-1,3-thiazole, to serve as a benchmark for future studies.
| Parameter | 2-bromo-4-phenyl-1,3-thiazole[1][2] |
| Chemical Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 5.8934(3) Å |
| b = 10.6591(6) Å | |
| c = 13.8697(7) Å | |
| α = 90° | |
| β = 90.812(1)° | |
| γ = 90° | |
| Unit Cell Volume | 871.18(8) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 120 K |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Dihedral Angle (Thiazole-Phenyl) | 7.45(10)° |
Experimental Protocols
The determination of the crystal structure of thiazole derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis. The following is a generalized protocol based on the experimental details provided for 2-bromo-4-phenyl-1,3-thiazole.[1][2]
Synthesis and Crystallization
The synthesis of 2-bromo-4-phenyl-1,3-thiazole was achieved through the reaction of 4-phenyl-2-aminothiazole with cuprous bromide and n-butyl nitrite in acetonitrile.[1][2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a hexane solution.[1][2]
X-ray Data Collection and Processing
A suitable single crystal is mounted on a diffractometer. The crystal is then cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns are then processed to determine the unit cell dimensions and the intensities of the reflections.
The following diagram illustrates the general workflow of single-crystal X-ray crystallography:
References
A Comparative Guide to Catalysts for Suzuki Coupling with Bromothiazoles
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The thiazole motif is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling of bromothiazole building blocks is a common strategy. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of bromothiazoles, supported by experimental data from analogous systems to provide a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
| Catalyst System | Bromothiazole Substrate (Analog) | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| PdCl₂(dppf) | 5-Bromo-2-chlorobenzothiazole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| PdCl₂(dppf) | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| NiCl₂(PCy₃)₂ | 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 |
This data is compiled from studies on analogous heterocyclic systems to provide a predictive guide for the Suzuki coupling of bromothiazoles.[1][2][3][4][5]
From the data, it is evident that modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, in conjunction with palladium acetate, can offer superior yields under relatively mild conditions.[2] Traditional catalysts like Pd(PPh₃)₄ remain a reliable choice, though they may require longer reaction times or higher temperatures.[5] For challenging substrates, nickel-based catalysts are emerging as a cost-effective and highly active alternative.[4]
Experimental Protocols
Below is a generalized, detailed methodology for conducting the Suzuki coupling of a bromothiazole. It is crucial to note that optimal conditions may vary depending on the specific bromothiazole isomer, the arylboronic acid, and the chosen catalyst system.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the bromothiazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired arylthiazole.[6][7]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of bromothiazoles.
References
- 1. odinity.com [odinity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purity Analysis of Synthesized 4-Bromo-2-phenylthiazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 4-Bromo-2-phenylthiazole, a heterocyclic compound with applications in medicinal chemistry. Experimental data and detailed protocols are provided to support the comparison.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity analysis depends on factors such as the required accuracy, sensitivity, throughput, and available instrumentation. While HPLC is often the gold standard for purity determination of small molecules, other techniques offer distinct advantages for specific applications.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] It is widely used for both qualitative and quantitative analysis due to its high resolution, sensitivity, and reproducibility. For thiazole derivatives, Reverse-Phase HPLC (RP-HPLC) is a common and effective approach.[3][4][5][6]
Alternative Analytical Methods provide complementary information or can be used for initial screening:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for preliminary purity assessment and reaction monitoring.[1][2]
-
Gas Chromatography (GC): Ideal for the analysis of volatile and thermally stable compounds.[2][7] It can be coupled with Mass Spectrometry (GC-MS) for enhanced identification of impurities.[7][8]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its impurities, aiding in their identification.[1][2] It is most powerful when coupled with a chromatographic technique like LC or GC.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for structural elucidation, it can also be used for quantitative analysis (qNMR) to determine the purity of a sample against a certified reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used to confirm the identity of a compound by identifying its functional groups.[1] While not typically used for quantification of minor impurities, it can detect significant structural variations.
Data Presentation: Comparison of Purity Analysis Techniques
| Technique | Principle | Primary Use | Resolution | Sensitivity | Throughput | Relative Cost |
| HPLC-UV | Differential partitioning between stationary and mobile phases.[1] | Quantitative purity, impurity profiling.[7] | Very High | High (ng-pg) | Medium | Medium-High |
| TLC | Differential partitioning on a planar stationary phase. | Qualitative screening, reaction monitoring.[2] | Low-Medium | Low (µg-ng) | High | Very Low |
| GC-FID/MS | Partitioning between a gaseous mobile phase and a stationary phase.[2][7] | Analysis of volatile impurities. | Very High | Very High (pg-fg) | Medium | Medium-High |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection.[1] | Impurity identification and quantification. | Very High | Very High | Medium | High |
| qNMR | Nuclear spin transitions in a magnetic field. | Absolute purity determination against a standard. | High | Low | Low | High |
| FTIR | Absorption of infrared radiation by molecular vibrations.[1] | Identity confirmation, functional group analysis.[8] | N/A for purity | Very Low | High | Low-Medium |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound. This method is adapted from established procedures for analyzing thiazole derivatives.[4][5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The aqueous phase can be slightly acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound in the mobile phase (a wavelength around 240-280 nm is expected).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Blank Solution: Use the mobile phase as the blank.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate and record the retention time and peak area. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Inject the sample solution in triplicate.
-
After the analysis, wash the column with a mobile phase of higher organic content to remove any strongly retained compounds.
4. Data Analysis:
-
The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram of the sample solution.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Potential impurities from the synthesis, such as unreacted starting materials (e.g., 2-amino-4-phenylthiazole) or by-products, can be identified by comparing their retention times with those of known standards or by using a hyphenated technique like LC-MS.[9]
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis of this compound.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Comparative DFT Analysis of 4-Bromo-2-phenylthiazole and Related Heterocycles
For researchers, scientists, and drug development professionals, understanding the electronic structure of pharmacologically relevant scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the electronic properties of 4-Bromo-2-phenylthiazole, benchmarked against other thiazole derivatives, employing Density Functional Theory (DFT) as the analytical lens. While direct experimental and computational data for this compound is limited in the reviewed literature, this guide constructs a predictive analysis based on established computational methodologies and data from structurally similar compounds.
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The introduction of various substituents, such as a phenyl group at the 2-position and a bromine atom at the 4-position, is expected to significantly modulate the electronic distribution, reactivity, and potential biological activity of the thiazole scaffold. DFT calculations serve as a powerful in silico tool to elucidate these electronic characteristics, offering insights into molecular stability, reactivity, and intermolecular interactions.[3][4]
Comparative Electronic Properties of Thiazole Derivatives
To contextualize the electronic structure of this compound, a comparison with other thiazole derivatives is essential. The following table summarizes key quantum chemical parameters calculated for various thiazoles using DFT methods. The values for this compound are projected based on trends observed in related structures, highlighting the anticipated effects of its specific substitution pattern.
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| Thiazole | ab initio/HF | 6-31G | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methylthiazole | ab initio/HF | 6-31G | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methylthiazole | ab initio/HF | 6-31G | -9.117 | 3.508 | 12.625 | 1.124 |
| This compound (Projected) | DFT (B3LYP) | 6-311++G(d,p) | ~ -6.5 to -7.0 | ~ -1.5 to -2.0 | ~ 4.5 to 5.0 | ~ 2.0 to 3.0** |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT | - | - | - | 4.343 | - |
Data for Thiazole and Methylthiazoles adapted from a study on thiazole derivatives.[5] The values for this compound are estimations based on general trends and are intended for comparative purposes. Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is included for comparison of the energy gap in a related brominated heterocyclic system.[6]
The projected electronic parameters for this compound suggest a significantly smaller HOMO-LUMO gap compared to unsubstituted thiazole. This is attributed to the extended π-conjugation introduced by the phenyl ring and the influence of the bromine atom. A smaller energy gap generally implies higher chemical reactivity and greater polarizability.[3][7] The electron-withdrawing nature of the bromine atom, coupled with the phenyl ring, is also expected to result in a larger dipole moment.
Standard Computational Protocol for DFT Analysis
The electronic properties of thiazole derivatives are typically investigated using the following computational workflow. The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-31G** or larger basis set, such as 6-311++G(d,p), is commonly employed for geometry optimization and electronic structure calculations of such organic molecules.[1][8]
-
Molecular Geometry Optimization: The initial step involves optimizing the molecular structure to find its lowest energy conformation.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed to ensure the absence of imaginary frequencies.
-
Electronic Property Calculations: Using the optimized geometry, various electronic properties are computed, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are key to understanding the molecule's reactivity, with HOMO representing the ability to donate electrons and LUMO representing the ability to accept electrons.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[3]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[7]
-
Caption: Workflow of a typical DFT analysis for determining the electronic structure of a molecule.
Synthesis of this compound
The parent compound, 2-bromo-4-phenyl-1,3-thiazole, can be synthesized from 4-phenyl-2-aminothiazole. The synthesis involves a reaction with CuBr₂ and tert-butyl nitrite.[9] Another described method involves the reaction of 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile, heated to 333 K.[9][10]
References
- 1. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activity of 4-Bromo-2-phenylthiazole vs other halogenated analogs
Researchers in drug discovery and development are constantly exploring the vast chemical space for novel therapeutic agents. Among the privileged structures in medicinal chemistry, the 2-phenylthiazole scaffold has garnered significant attention due to its diverse range of biological activities. The introduction of halogen atoms to this core structure can dramatically influence its physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative analysis of the biological activity of 4-Bromo-2-phenylthiazole and its other halogenated analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of halogenated 2-phenylthiazole derivatives is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. The following sections and data tables summarize the quantitative findings from various studies, highlighting the impact of these modifications on anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of halogenated 2-phenylthiazole derivatives against a panel of human cancer cell lines. The substitution pattern on the 2-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-Bromo (on a related thiazole derivative) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | ||
| 4c (related derivative) | No Halogen | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| Staurosporine (Standard) | - | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | ||
| 26b (related derivative) | Bromo | H1299 (Lung) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] |
Note: The specific core structure of the tested compounds can vary between studies. The data presented aims to highlight the influence of halogenation within related series of thiazole derivatives.
In one study, a bromo-substituted thiazole derivative (4b) showed moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[1] Interestingly, the non-halogenated analog (4c) in the same series exhibited significantly higher potency, suggesting that in this particular structural context, a bromine substituent is detrimental to the anticancer activity.[1] Another study on 2-aminothiazole derivatives found that a bromo-substituted compound (26b) displayed potent antitumor activities against human lung cancer and glioma cell lines.[2]
Antimicrobial Activity
Halogenated 2-phenylthiazoles have also been investigated for their potential as antimicrobial agents. The presence of a halogen can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.
| Compound ID | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 51 (related derivative) | 4-Bromo | Antibacterial/Antifungal | Decreased activity | [3] |
| 46, 49 (related derivatives) | 4-Fluoro | Antibacterial/Antifungal | Excellent activity | [3] |
| 43, 50 (related derivatives) | 4- or 5-Chloro | Antibacterial/Antifungal | Significantly decreased activity | [3] |
| 3a, 3c (related azo-thiazole derivatives) | - | Staphylococcus aureus | 10 | [4] |
| Azithromycin (Standard) | - | Staphylococcus aureus | 40 | [4] |
A structure-activity relationship (SAR) study on a series of thiazole derivatives revealed that a small halogen substituent, such as 4-fluoro, induced excellent antibacterial and antifungal activity.[3] In contrast, larger halogen substituents like 4-chloro and 4-bromo significantly decreased the activity.[3] This suggests that both electronic effects and steric hindrance play a crucial role in the antimicrobial action of these compounds. In a different study, novel azo-thiazole derivatives demonstrated notable potency against Staphylococcus aureus, with MIC values significantly lower than the standard drug azithromycin.[4]
Enzyme Inhibitory Activity
The 2-phenylthiazole scaffold is a known inhibitor of various enzymes, and halogenation can fine-tune the binding affinity and selectivity.
| Compound ID | Halogen Substitution | Enzyme | IC50 / Ki | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | 4-Bromo | Carbonic Anhydrase II (hCA II) | 124 ± 17 nM (Ki) | [5] |
| Acetylcholinesterase (AChE) | 129 ± 30 nM (Ki) | [5] | ||
| Butyrylcholinesterase (BChE) | 83 ± 41 nM (Ki) | [5] | ||
| 2-amino-4-(4-chlorophenyl)thiazole | 4-Chloro | Carbonic Anhydrase I (hCA I) | 8 ± 1 nM (Ki) | [5] |
| 4c (related derivative) | No Halogen | VEGFR-2 | 0.15 µM (IC50) | [1] |
| Sorafenib (Standard) | - | VEGFR-2 | 0.059 µM (IC50) | [1] |
Halogenated 2-phenylthiazole derivatives have shown inhibitory activity against enzymes like carbonic anhydrases and cholinesterases.[5] For instance, 2-amino-4-(4-bromophenyl)thiazole was found to be a potent inhibitor of butyrylcholinesterase.[5] In the context of anticancer activity, a non-halogenated thiazole derivative (4c) demonstrated significant inhibition of VEGFR-2, a key enzyme in angiogenesis.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.[6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][6]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium.[6]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the structure-activity relationships of these compounds.
Figure 1. A typical experimental workflow for the design, synthesis, and evaluation of novel 2-phenylthiazole derivatives.
Figure 2. Simplified signaling pathway of VEGFR-2 and the inhibitory action of 2-phenylthiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Head-to-head synthesis efficiency of different thiazole-forming reactions
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a fundamental process, given its prevalence in a vast array of biologically active compounds. The choice of synthetic route can significantly impact yield, reaction time, and overall efficiency. This guide provides a direct comparison of three classical and widely utilized thiazole-forming reactions: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. By presenting quantitative data and detailed experimental protocols, this document aims to facilitate an informed selection of the most suitable method for specific research and development needs.
At a Glance: Comparing Thiazole Synthesis Efficiency
The selection of an optimal synthetic strategy for thiazole derivatives hinges on factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes key quantitative parameters for the Hantzsch, Cook-Heilbron, and Gabriel syntheses, providing a clear overview of their performance.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[2] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | 16 - 40%[3] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams illustrate the core transformations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and direct comparison.
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a classic example of the Hantzsch synthesis, known for its high efficiency.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[4]
-
Add methanol (5 mL) and a magnetic stir bar.[4]
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.[4]
-
Spread the collected solid on a watch glass and allow it to air dry completely.
Cook-Heilbron Thiazole Synthesis: General Procedure for 5-Aminothiazoles
This method is noted for its mild reaction conditions for the synthesis of 5-aminothiazoles.[2]
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide or other dithioacids/esters
Procedure:
-
The reaction is typically carried out by reacting an α-aminonitrile or an aminocyanoacetate with a dithioacid, carbon disulfide, carbon oxysulfide, or an isothiocyanate.[2]
-
The reaction proceeds at room temperature and under mild or aqueous conditions.[2]
-
Note: Specific quantities and reaction times can vary depending on the specific substrates used. The original work by Cook and Heilbron detailed the formation of 5-amino-2-benzylthiazole by reacting dithiophenylacetic acid with aminoacetonitrile.[2]
Gabriel Thiazole Synthesis: Synthesis of 2,5-Disubstituted Thiazoles
This synthesis provides access to 2,5-disubstituted thiazoles, though often with lower yields compared to the Hantzsch method.
Materials:
-
α-Acylamino ketone (e.g., N-(2-oxo-2-phenylethyl)acetamide)
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
The Gabriel synthesis consists of the cyclization reaction of an acylaminocarbonyl compound with a stoichiometric amount of phosphorus pentasulfide.[1]
-
The reaction mixture is typically heated to around 170 °C.[1]
-
Note: A specific example from the literature describes the reaction of N-(2-oxo-2-phenylethyl)acetamide with an equimolecular amount of phosphorus pentasulfide to yield 2-methyl-5-phenylthiazole.[3] One study reported that 4-Ethyl-5-methyl-2-phenylthiazole was prepared in a fairly low yield of 16 to 40% through this method.[3]
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate thiazole synthesis can be visualized as a logical workflow.
References
Validating the Structure of Novel 4-Bromo-2-phenylthiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel thiazole derivatives, particularly those containing a 4-bromo-2-phenylthiazole scaffold, is a significant area of interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Unambiguous structural validation of these newly synthesized compounds is a critical step to ensure the reliability of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of the primary analytical techniques used for the structural elucidation of novel this compound derivatives, supported by experimental data and detailed protocols.
Core Analytical Techniques for Structural Validation
The definitive structural characterization of novel organic compounds like this compound derivatives relies on a combination of spectroscopic and crystallographic methods. The most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[5][6][7] Each method provides unique and complementary information about the molecular structure.
Comparative Analysis of Key Validation Methods
The choice of analytical technique often depends on the specific information required, the nature of the sample, and available resources. Below is a comparative summary of the primary methods for validating the structure of this compound derivatives.
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy (¹H, ¹³C) | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of individual nuclei.[7][8][9] | - Non-destructive.- Provides unambiguous evidence of molecular structure in solution.- Can detect subtle differences in stereochemistry and conformation.- Quantitative analysis is possible.[10] | - Requires relatively larger sample amounts.- Can be time-consuming for complex molecules.- May not provide information on the overall 3D structure in a solid state. | 1-10 mg of pure sample |
| Mass Spectrometry (MS/HRMS) | Precise molecular weight and elemental composition.[7][11] | - High sensitivity, requiring very small sample amounts.- Provides definitive molecular formula through high-resolution mass spectrometry (HRMS).- Fragmentation patterns can offer clues about the molecular structure. | - Does not provide information on the connectivity of atoms or stereochemistry.- Is a destructive technique. | Micrograms to nanograms of pure sample |
| X-ray Crystallography | Absolute 3D spatial arrangement of atoms in a single crystal.[5][6][12] | - Provides the most definitive and unambiguous structural information.- Determines bond lengths, bond angles, and stereochemistry with high precision. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may not be identical to the solution-state conformation. | A single, well-ordered crystal of sufficient size |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for ¹³C NMR due to its lower natural abundance.
-
Data Acquisition: Acquire the spectrum on the same NMR spectrometer. ¹³C NMR experiments require a larger number of scans (e.g., 1024 or more) and a longer acquisition time. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the data similarly to ¹H NMR.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain a high-resolution mass spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction patterns at various orientations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Visualization of Experimental Workflows and Logic
The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of novel this compound derivatives.
Caption: Logical relationship between analytical techniques and the structural information obtained for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 9. impactfactor.org [impactfactor.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the antimicrobial efficacy of various substituted thiazoles, supported by experimental data from recent studies. The information is intended to aid researchers in navigating the landscape of thiazole-based antimicrobials and to inform the design of future drug development efforts.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of substituted thiazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various thiazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in several key studies.
Antibacterial Activity of Substituted Thiazoles
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole Hydrazine Derivatives | |||
| Compound 4b | E. coli | 62.5 | [1] |
| Compound 4h | E. coli | 62.5 | [1] |
| 2,5-Dichloro Thienyl-Substituted Thiazoles | |||
| Amino-substituted | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [2] |
| 8-Quinolinyl-substituted | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [2] |
| Thiazole Schiff Bases | |||
| Compound 17 | E. cloacae | Better than Kanamycin B | [2] |
| Compound 18 | E. cloacae | Better than Kanamycin B | [2] |
| Thiazole-Quinolinium Derivatives | |||
| Series 4a1–4a4, 4b1–4b4 | Methicillin-resistant S. aureus (MRSA) | 1 - 32 | [3] |
| Series 4a1–4a4, 4b1–4b4 | Vancomycin-resistant E. faecium | 2 - 32 | [3] |
| Series 4a1–4a4, 4b1–4b4 | Antibiotic-resistant E. coli (NDM-1) | 0.5 - 64 | [3] |
| Benzo[d]thiazole Derivatives | |||
| Compound 13 | Gram-positive & Gram-negative bacteria | 50 - 75 | [4] |
| Compound 14 | Gram-positive & Gram-negative bacteria | 50 - 75 | [4] |
| 2-Heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides | |||
| Compound 7e | Bacteria | High activity | [5] |
| Compound 7f | Bacteria | High activity | [5] |
Antifungal Activity of Substituted Thiazoles
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazole-Pyrazoline Hybrids | |||
| Series | C. albicans | 3.9 - 62.5 | [6] |
| Bisthiazole Derivative | |||
| Compound 43 | A. fumigatus | 0.03 | [2] |
| Benzo[d]thiazole Derivatives | |||
| Compound 13 | A. niger | 50 - 75 | [4] |
| Compound 14 | A. niger | 50 - 75 | [4] |
| 2-Heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamides | |||
| Compound 7i | C. parapsilosis, C. glabrata | Displayed anticandidal effect | [5] |
| Compound 7j | C. parapsilosis, C. glabrata | Displayed anticandidal effect | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial efficacy of substituted thiazoles. For specific details, researchers should consult the referenced literature.
Broth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Diffusion Method (Cup Plate or Disc Diffusion)
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a reservoir containing the test compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound:
-
Cup Plate Method: A sterile borer is used to create wells in the agar, into which a solution of the test compound is added.
-
Disc Diffusion Method: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around the well or disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanisms of Action and Signaling Pathways
The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes and disruption of cell division.
Inhibition of Bacterial Cell Division
Some thiazole-quinolinium derivatives have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery.[3] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to cell elongation and eventual death.[3]
Caption: Inhibition of bacterial cell division by thiazole-quinolinium derivatives targeting FtsZ.
Putative Mechanism of Antibacterial and Antifungal Action
Docking studies have suggested potential mechanisms for the antimicrobial activity of certain heteroaryl thiazole derivatives.
Caption: Predicted mechanisms of action for heteroaryl thiazole derivatives.
Conclusion
Substituted thiazoles represent a versatile scaffold for the development of new antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. The data presented in this guide highlight the significant potential of this class of compounds. Further research focusing on structure-activity relationships, mechanism of action studies, and optimization of pharmacokinetic properties will be crucial in translating the promise of thiazole derivatives into clinically effective therapies.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
New 2-Phenylthiazole Derivatives Show Promise in Anticancer Benchmarking Studies
For Immediate Release
Recent preclinical studies have highlighted a new class of 2-phenylthiazole derivatives demonstrating significant cytotoxic activity against a panel of human cancer cell lines. These compounds have been benchmarked against established anticancer drugs, such as Doxorubicin and Sorafenib, revealing comparable or, in some cases, superior potency. This report provides a comparative analysis of their in vitro performance, detailed experimental methodologies, and insights into their potential mechanisms of action.
Comparative In Vitro Cytotoxicity
The primary benchmark for a novel anticancer agent is its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values for several new 2-phenylthiazole derivatives compared to standard chemotherapeutic agents across various cancer cell lines.
| Compound/Drug | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SKNMC (Neuroblastoma) IC50 (µM) | H1299 (Lung Cancer) IC50 (µM) |
| New Derivative Series 1 | >50 | 11.6 ± 0.12 | 10.8 ± 0.08 | >50 |
| New Derivative Series 2 | 33.82 | 10.00 - 10.88 | - | >50 |
| Doxorubicin (Standard) | ~0.9 | ~8.70 | - | >50 |
| Sorafenib (Standard) | - | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2] "-" indicates data not available.
Mechanism of Action: Inducing Apoptosis
Preliminary investigations into the mechanism of action for some of these novel 2-phenylthiazole derivatives suggest their anticancer effects may be attributed to the induction of apoptosis, or programmed cell death.[2] This process is often mediated by a cascade of enzymes known as caspases. The activation of initiator caspases (e.g., Caspase-8, Caspase-9) by pro-apoptotic signals leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-phenylthiazole
This guide provides an essential operational framework for the safe handling of 4-Bromo-2-phenylthiazole. As a compound frequently utilized in synthetic chemistry and drug development, a comprehensive understanding of its hazard profile is critical to ensuring laboratory safety. This document moves beyond a simple checklist, delving into the causality behind each procedural recommendation to empower researchers with the knowledge to manage risk effectively. Our protocols are designed as self-validating systems, integrating engineering controls, personal protective equipment (PPE), and disposal plans into a cohesive safety workflow.
Hazard Assessment: The Foundation of Safe Handling
Effective PPE selection is not arbitrary; it is a direct response to the specific chemical hazards posed by a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our safety protocols.[1] Understanding these hazards is the first step in preventing exposure.
| Hazard Class & Category | GHS Hazard Statement | Practical Implication in the Laboratory |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Ingestion can lead to significant adverse health effects. This underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4][5] | Direct contact with the skin can cause redness, inflammation, or chemical burns. This necessitates the use of chemical-resistant gloves and protective clothing. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][4][5] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This makes robust eye protection non-negotiable. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3][4][5][6] | Inhalation of the dust or aerosol can irritate the respiratory tract. This risk is primarily managed through engineering controls like fume hoods. |
The Hierarchy of Controls: Engineering and Administrative Measures First
While PPE is essential, it is the final line of defense. The most effective safety plans prioritize engineering and administrative controls to minimize exposure risk at the source.
-
Engineering Controls : The primary method for controlling the respiratory hazard (H335) is to handle this compound within a certified chemical fume hood.[2][6][7][8][9] The fume hood's ventilation system captures dust and vapors at the source, preventing them from entering the researcher's breathing zone.
-
Administrative Controls : All personnel must be thoroughly trained on the hazards outlined in the Safety Data Sheet (SDS) and the specific procedures in this guide. Work with this compound should be restricted to designated areas to prevent cross-contamination. Always wash hands thoroughly after handling, even if gloves were worn.[2][4][5][6][8]
Core PPE Protocol for this compound
The following PPE is mandatory when handling this compound. Each component is selected to counter a specific hazard identified in Section 1.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), appropriate eye protection is critical.[1][3]
-
Mandatory : ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10] Safety glasses with side shields do not provide an adequate seal against dust and splashes and are therefore insufficient.[11]
-
Recommended for High-Risk Tasks : When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution in a large volume of solvent), a full-face shield must be worn in addition to chemical splash goggles.[10] The face shield provides a secondary barrier for the entire face.
Skin and Body Protection
To prevent skin irritation (H315) and contamination, comprehensive skin and body protection is required.
-
Gloves : Wear chemical-resistant gloves. Nitrile gloves are a suitable standard choice. Always inspect gloves for tears or degradation before use.[11] For prolonged tasks, consider double-gloving. Gloves should be removed and replaced immediately if contamination is suspected, and always after a maximum of 60 minutes to prevent permeation.[11]
-
Lab Coat : A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. This prevents dust from settling on personal clothing and skin.[10]
-
Footwear : Closed-toe and closed-heel shoes constructed from a non-porous material are mandatory.[10][12] This protects the feet from spills.
Respiratory Protection
As established, a chemical fume hood is the primary engineering control for respiratory protection.[1][6] However, certain situations may require supplemental respiratory protection:
-
Standard Operations : When working within a certified fume hood, no additional respiratory protection is typically required.
-
Emergency Situations : In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator is necessary. For a solid compound like this, an N95 particulate respirator may be sufficient for dust, but if significant vapors are present, an air-purifying respirator with organic vapor cartridges should be used.[11] All users of respirators must be fit-tested and trained in accordance with institutional and regulatory standards.[11]
Procedural Workflows for Safe Handling
Adherence to standardized procedures for donning, doffing, and waste management is as crucial as the PPE itself.
Step-by-Step PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Footwear and Clothing : Confirm appropriate lab attire and footwear.
-
Lab Coat : Put on and fully fasten the lab coat.
-
Goggles : Put on chemical splash goggles.
-
Gloves : Put on the final layer of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Lab Coat : Remove the lab coat by rolling it inside-out and away from the body.
-
Goggles : Remove goggles by handling the strap, not the front.
-
Hand Washing : Immediately wash hands thoroughly with soap and water.
PPE Selection and Decontamination Workflow
The following diagram illustrates the decision-making process for handling this compound safely from start to finish.
Caption: PPE Selection and Decontamination Workflow.
Emergency and Disposal Procedures
Exposure Response
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
In case of a spill, evacuate the area. Wear enhanced PPE, including double gloves, chemical splash goggles, a face shield, and appropriate respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All materials contaminated with this compound, including used gloves, disposable lab coats, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][8] Place them in a clearly labeled, sealed container. Follow all institutional, local, and national regulations for hazardous waste disposal.[5]
References
- 1. This compound | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. pppmag.com [pppmag.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
